b-Amyloid (42-1)
Description
Significance of Beta-Amyloid (42-1) as a Key Research Target
The scientific community has identified Beta-Amyloid (42-1) as a pivotal molecule in the pathology of Alzheimer's disease. athenslab.gr Unlike the more abundant Aβ(1-40) isoform, Aβ(1-42) is considered more pathogenic due to its higher propensity to aggregate and form insoluble plaques in the brain. athenslab.grwikipedia.org These amyloid plaques are a primary characteristic of Alzheimer's and are thought to disrupt cellular function and contribute to the progressive neurodegeneration seen in the disease. athenslab.gr
The importance of Aβ(1-42) as a research target is further underscored by its utility as a biomarker. athenslab.gr Decreased levels of Aβ(1-42) in the cerebrospinal fluid (CSF) are indicative of increased deposition of amyloid plaques in the brain, a key diagnostic feature of Alzheimer's disease. athenslab.grfrontiersin.org This has made the measurement of CSF Aβ(1-42) a valuable tool for early diagnosis, for differentiating Alzheimer's from other forms of dementia, and for monitoring the progression of the disease in clinical trials. athenslab.gr The focus on Aβ(1-42) stems from its central role in the initial pathological events that are believed to trigger a cascade of further neurotoxic developments. mdpi.comgenscript.com
Overview of the Amyloid Cascade Hypothesis and Beta-Amyloid (42-1) Centrality
The Amyloid Cascade Hypothesis, first proposed by Hardy and Higgins in 1992, posits that the accumulation and deposition of amyloid-beta peptides in the brain is the primary event that initiates the pathological cascade leading to Alzheimer's disease. mdpi.comnih.gov This hypothesis places Beta-Amyloid (42-1) at the very heart of the disease's pathogenesis. frontiersin.orgmdpi.com
According to this hypothesis, an imbalance between the production and clearance of Aβ peptides, particularly the aggregation-prone Aβ(1-42), leads to the formation of soluble oligomers and, subsequently, insoluble amyloid plaques. frontiersin.orgsrce.hr These amyloid aggregates are believed to trigger a series of downstream events, including the formation of neurofibrillary tangles (another hallmark of Alzheimer's, composed of the tau protein), synaptic dysfunction, inflammation, and ultimately, widespread neuronal cell death, which manifests as cognitive decline. mdpi.comsrce.hr
The centrality of Aβ(1-42) in this hypothesis is supported by several lines of evidence. Genetic studies have shown that mutations in the amyloid precursor protein (APP) gene, from which Aβ is derived, and in the presenilin genes (PSEN1 and PSEN2), which are involved in the processing of APP, can lead to an increased production of Aβ(1-42) and are associated with early-onset familial Alzheimer's disease. mdpi.comnih.gov Furthermore, transgenic animal models that overexpress these mutated human genes develop amyloid plaques and cognitive deficits similar to those seen in human Alzheimer's patients. mdpi.com While the hypothesis has evolved to recognize the toxicity of soluble Aβ oligomers as potentially more significant than the plaques themselves, the fundamental role of Aβ(1-42) as the initiating species remains a cornerstone of Alzheimer's research. wikipedia.org
Detailed Research Findings
| Category | Finding | Citation |
| Pathogenicity | Beta-Amyloid (1-42) is considered more pathological than other isoforms due to its high propensity to form toxic plaques that accumulate in the brains of Alzheimer's patients. | athenslab.gr |
| Biomarker | Decreased levels of Aβ(1-42) in cerebrospinal fluid (CSF) are a key indicator of amyloid plaque deposition in the brain, aiding in the diagnosis of Alzheimer's disease. | athenslab.grfrontiersin.org |
| Amyloid Cascade Hypothesis | This hypothesis proposes that the accumulation of Aβ, particularly Aβ(1-42), is the initial event in a cascade that leads to neurofibrillary tangles, cell loss, and dementia. | mdpi.comnih.gov |
| Genetic Link | Mutations in the APP, PSEN1, and PSEN2 genes can increase the production of Aβ(1-42), leading to early-onset familial Alzheimer's disease. | mdpi.comnih.gov |
| Toxicity of Aggregates | Soluble oligomers of Aβ are now believed to be the most toxic species, causing more direct damage to neurons than the larger, insoluble plaques. | wikipedia.org |
Properties
Molecular Formula |
C203H311N55O60S1 |
|---|---|
Molecular Weight |
4514.4 |
sequence |
AIVVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD |
Origin of Product |
United States |
Biogenesis and Proteolytic Processing of Beta Amyloid 42 1
Amyloid Precursor Protein (APP) Metabolism Pathways
APP undergoes processing by a series of enzymes called secretases, which dictate whether the amyloidogenic Aβ peptide is produced or precluded. consensus.appwikipedia.org These pathways are known as the amyloidogenic and non-amyloidogenic pathways, respectively. While approximately 90% of APP processing typically follows the non-amyloidogenic route, the remaining 10% enters the amyloidogenic pathway. creative-diagnostics.comnih.gov This balance can be altered by factors such as genetic mutations. creative-diagnostics.com
The amyloidogenic pathway is a multi-step enzymatic process that results in the formation of Aβ peptides. frontiersin.orgfrontiersin.org This pathway is initiated when APP is internalized from the plasma membrane into endosomes, where the key proteolytic enzymes are active. cell-stress.comfrontiersin.org
The first critical step in the amyloidogenic pathway is the cleavage of APP by β-secretase. proteopedia.orgcell-stress.com The primary β-secretase in the brain is an aspartic protease known as Beta-site APP Cleaving Enzyme 1 (BACE1). creative-diagnostics.comnih.govpnas.org BACE1 cleaves the extracellular domain of APP near the membrane, releasing a large soluble N-terminal fragment known as sAPPβ (soluble APP-beta). creative-diagnostics.comresearchgate.netcell-stress.com This cleavage event leaves a 99-amino acid C-terminal fragment (CTFβ or C99) anchored within the cell membrane. creative-diagnostics.comfrontiersin.orgcell-stress.com The generation of the C99 fragment is the rate-limiting step for the subsequent production of all Aβ species. nih.govjneurosci.org
Under normal conditions, BACE1 can cleave APP at two sites: the major Glu11 site, which leads to a truncated, non-amyloidogenic C89 fragment, and the minor Asp1 site, which generates the amyloidogenic C99 fragment. jneurosci.org
Following β-secretase cleavage, the membrane-bound C99 fragment becomes the substrate for a second proteolytic event mediated by γ-secretase. frontiersin.orgcell-stress.com The γ-secretase is a complex of multiple proteins, with Presenilin-1 (PS1) or Presenilin-2 (PS2) forming the catalytic core. nih.govrndsystems.comfrontiersin.org This enzyme complex performs an unusual intramembrane cleavage of the C99 fragment. cell-stress.comnih.gov
This cleavage by γ-secretase is imprecise and can occur at several positions within the transmembrane domain of C99, leading to the release of Aβ peptides of varying lengths, typically between 37 and 43 amino acids. wikipedia.orgcell-stress.comfrontiersin.org The most common isoform produced is Aβ40, accounting for over 90% of total Aβ, while the Aβ42 isoform represents less than 5-10%. nih.govfrontiersin.orgfrontiersin.org The cleavage that produces Aβ42 occurs two amino acids deeper within the membrane compared to the cleavage for Aβ40. nih.gov This process also releases the APP intracellular domain (AICD) into the cytoplasm. cell-stress.comcell-stress.com The longer Aβ42 form is more hydrophobic and has a greater tendency to aggregate than the Aβ40 form. nih.govcell-stress.comgenscript.com
In the predominant non-amyloidogenic pathway, APP is cleaved by α-secretase. creative-diagnostics.comfrontiersin.org This cleavage event occurs within the Aβ domain itself, between amino acids Lys16 and Leu17. frontiersin.org This action releases a soluble ectodomain called sAPPα and leaves an 83-amino acid C-terminal fragment (C83) in the membrane. affbiotech.comfrontiersin.org Because α-secretase cleaves within the Aβ sequence, it prevents the formation of the intact Aβ peptide. nih.govpnas.org The C83 fragment can then be further processed by γ-secretase, which releases a non-toxic p3 peptide and the AICD. affbiotech.comcell-stress.com
Amyloidogenic Pathway and Beta-Amyloid (42-1) Generation
Beta-Secretase Cleavage of APP
Genetic Modulators Influencing Beta-Amyloid (42-1) Production
Genetic factors, particularly mutations in the gene encoding APP, can significantly influence the processing of APP and alter the production of Aβ(42-1). nih.govnih.gov
| APP Mutation | Location Relative to Aβ Domain | Effect on Aβ Production | Reference |
|---|---|---|---|
| Swedish (K670N/M671L) | N-terminus (β-secretase site) | Increases total Aβ production (both Aβ40 and Aβ42) | nih.gov |
| London (V717I) | C-terminus (γ-secretase site) | Increases the Aβ42/Aβ40 ratio | medlineplus.gov |
| Arctic (E693G) | Within Aβ domain | Increases Aβ protofibril formation | aginganddisease.org |
| Icelandic (A673T) | N-terminus (β-secretase site) | Decreases total Aβ production | aginganddisease.org |
Presenilin (PSEN1, PSEN2) Mutations and Gamma-Secretase Activity Alterations
Mutations in the presenilin 1 (PSEN1) and presenilin 2 (PSEN2) genes are the predominant cause of early-onset familial Alzheimer's disease (FAD). frontiersin.orgnih.govmedcraveonline.com These genes encode the catalytic core of the γ-secretase complex, an intramembrane aspartyl protease responsible for the final cleavage of the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides. nih.govnih.govmdpi.com Alterations in the function of this enzymatic complex due to mutations directly impact the biogenesis of Aβ peptides, particularly the ratio of Aβ(42-1) to Aβ(40-1).
Presenilin 1 (PSEN1) Mutations
The PSEN1 gene, located on chromosome 14, is the most common site for mutations linked to FAD, with over 200 pathogenic mutations identified. nih.govmdpi.comoncotarget.com The majority of these are missense mutations that result in single amino acid substitutions. oncotarget.com While the precise mechanism can vary between mutations, a unifying consequence is a qualitative shift in γ-secretase activity that favors the production of the more aggregation-prone Aβ42 peptide relative to the more abundant and soluble Aβ40. nih.govoncotarget.comelifesciences.org
The result is a characteristic increase in the Aβ42/Aβ40 ratio, which is a critical factor in the pathogenesis of FAD. nih.govoncotarget.com This elevated ratio occurs either through a relative increase in Aβ42 production or, more commonly, a significant decrease in Aβ40 production. frontiersin.orgpnas.org Interestingly, studies have found no statistically significant correlation between the Aβ42/Aβ40 ratio produced by a specific PSEN1 mutation and the average age of disease onset for patients carrying that mutation. oncotarget.compnas.org
| PSEN1 Mutation | Effect on Aβ Production | Impact on Aβ42/Aβ40 Ratio | Mechanism of Action |
|---|---|---|---|
| I143T, H163P, S170F | Alters levels of both Aβ42 and Aβ40. frontiersin.org | Increased. frontiersin.org | Affects both the Aβ49→40 and Aβ48→42 cleavage pathways. frontiersin.org |
| L166P | Decreases Aβ40 production. frontiersin.orgfrontiersin.org | Increased. frontiersin.orgfrontiersin.org | Primarily decreases the efficiency of the Aβ49→40 cleavage pathway. frontiersin.org |
| I143V, M146V, G217A | Increases Aβ42 production. frontiersin.org | Increased. frontiersin.org | Primarily increases the efficiency of the Aβ48→42 cleavage pathway. frontiersin.org |
| L248R | Decreased production of all Aβ peptides. alzforum.org | Slightly Increased. alzforum.org | Reduces overall Aβ trimming activity. alzforum.org |
| General FAD Mutations | ~90% of mutations reduce overall Aβ42 and Aβ40 production. oncotarget.compnas.org | Vastly Increased. pnas.org | Impairs the carboxypeptidase function (processivity) of γ-secretase, leading to inefficient trimming of long Aβ peptides. nih.govembopress.orgnih.gov |
Presenilin 2 (PSEN2) Mutations
Mutations in the PSEN2 gene, which shares about 60% homology with PSEN1 and is located on chromosome 1, are a much rarer cause of FAD, with fewer than 40 mutations identified. nih.govoncotarget.commdpi.com Despite their rarity, PSEN2 mutations operate through a similar pathogenic mechanism, altering γ-secretase function to increase the relative proportion of Aβ42. medcraveonline.comoncotarget.com
Known pathogenic PSEN2 mutations lead to a significant decrease in the secretion of extracellular Aβ40 alongside an increase in Aβ42, resulting in a dramatic rise in the Aβ42/Aβ40 ratio. oncotarget.com This effect can be particularly pronounced in the intracellular pool of Aβ. oncotarget.com Studies on specific mutations, such as N141I, confirm that they impair the carboxypeptidase-like activity of the γ-secretase complex, leading to a marked reduction in Aβ40 and Aβ38 production. embopress.orgnih.gov
Furthermore, research indicates that PSEN2-containing γ-secretase complexes have a distinct subcellular localization, primarily residing in late endosomes and lysosomes. nih.goveneuro.org These acidic compartments are a significant site of intracellular Aβ production, and FAD-associated PSEN2 mutations have been shown to further enhance the accumulation of aggregation-prone, longer Aβ species within this environment. nih.gov Clinically, FAD linked to PSEN2 mutations tends to have a later age of onset (ranging from 40 to 80 years) and a longer disease duration compared to cases with PSEN1 mutations. mdpi.comoncotarget.com
| PSEN2 Mutation | Effect on Aβ Production | Impact on Aβ42/Aβ40 Ratio | Mechanism of Action |
|---|---|---|---|
| N141I | Decreases Aβ40 to undetectable levels in some assays, with accumulation of longer Aβ peptides. embopress.orgnih.gov | Dramatically Increased. embopress.orgnih.gov | Impairs the fourth turnover (carboxypeptidase-like activity) of γ-secretase, reducing Aβ40 and Aβ38 generation. embopress.org Also promotes intracellular accumulation of Aβ42. nih.gov |
| T122P, M239V, M239I | Increases Aβ42 levels. mdpi.commdpi.com | Increased. mdpi.commdpi.com | Alters γ-secretase cleavage to favor Aβ42 production. mdpi.com |
| General Pathogenic Mutations | Significant decrease in extracellular Aβ40 and an increase in Aβ42. oncotarget.com | Drastically Increased. mdpi.comoncotarget.com | Alters γ-secretase cleavage, possibly due to less functional carboxypeptidase-like activity compared to PSEN1 complexes. frontiersin.org |
Aggregation Dynamics and Conformational States of Beta Amyloid 42 1
Monomer-Oligomer-Fibril Transition of Beta-Amyloid (1-42)
The aggregation of beta-amyloid (1-42) is a complex, multi-step process that begins with soluble, largely unstructured monomers. bmbreports.org These monomers, which normally exist in a random coil or α-helical structure, can misfold into a β-sheet conformation. plos.org This conformational change is a critical initiating event, making the peptide prone to self-assembly. plos.org
The process follows a nucleated polymerization model, which can be broken down into three main phases:
Primary Nucleation (Lag Phase): This is the initial and rate-limiting step where soluble Aβ(1-42) monomers slowly associate to form unstable, high-energy nuclei. plos.orgfrontiersin.org This phase is characterized by a "lag time" during which no significant aggregation is detected. plos.orgresearchgate.net The formation of a stable nucleus is a crucial prerequisite for further aggregation. plos.org
Elongation Phase: Once stable nuclei are formed, they act as templates for the rapid addition of more monomers. frontiersin.orgresearchgate.net This leads to the growth of the aggregates into larger, insoluble fibrils. bmbreports.orgresearchgate.net This phase is characterized by a rapid increase in the total fibrillar mass. researchgate.net
Secondary Nucleation: In this phase, the surface of existing fibrils can catalyze the formation of new nuclei, further accelerating the aggregation process. frontiersin.org This self-replicating mechanism significantly contributes to the proliferation of amyloid aggregates. frontiersin.org
The transition from monomer to fibril is not a simple linear process. It involves the formation of various intermediate species, including dimers, trimers, and larger soluble oligomers, before the final, stable fibril structure is achieved. nih.govnih.gov
Soluble Oligomers of Beta-Amyloid (1-42)
Soluble oligomers of Aβ(1-42) are considered to be the most neurotoxic species in the aggregation cascade, more so than the mature fibrils. plos.orgoup.com
Soluble Aβ(1-42) oligomers form during the initial stages of the aggregation pathway. core.ac.uk These intermediates are transient and exist in a variety of sizes and conformations, including dimers, trimers, tetramers, pentamers, hexamers, and dodecamers. nih.govresearchgate.netnih.gov Studies have shown that Aβ(1-42) can form stable oligomers like pentamers/hexamers and even larger globulomer structures (dodecamers) under certain conditions. nih.gov The formation of these oligomers can be influenced by factors such as concentration, temperature, pH, and ionic strength. core.ac.ukaip.org
Researchers use a variety of techniques to characterize these heterogeneous oligomeric species. These methods are crucial for understanding their structure and role in disease.
Table 1: Techniques for Characterization of Aβ(1-42) Oligomers
| Technique | Information Provided | References |
| Atomic Force Microscopy (AFM) | Provides high-resolution images of oligomer morphology, size, and the formation of pore-like structures. | nih.govmdpi.com |
| Gel Electrophoresis (SDS-PAGE & Blue Native PAGE) | Separates oligomers based on size to determine the distribution of different oligomeric species. | acs.org |
| Western Blotting | Used with specific antibodies to detect and quantify different Aβ oligomers after gel separation. | acs.org |
| Real-time Solution NMR Spectroscopy | Tracks the consumption of Aβ(1-42) monomers in real-time to study aggregation kinetics. | core.ac.uk |
| Thioflavin T (ThT) Fluorescence Assay | A dye that binds to β-sheet structures, allowing for the monitoring of fibril formation kinetics. | oup.comcore.ac.uknih.gov |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology of different aggregate species, from oligomers to mature fibrils. | core.ac.uknih.gov |
| Immunoassays (ELISA, AlphaLISA) | Utilize antibodies specific to N-terminal or C-terminal epitopes to detect conformational changes during oligomerization. | nih.gov |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on size to analyze the distribution of monomers and various oligomers. | nih.gov |
The unique aggregation propensity of Aβ(1-42) compared to other isoforms is largely determined by its specific amino acid sequence, particularly at the C-terminus. The two additional hydrophobic residues, Isoleucine-41 (Ile41) and Alanine-42 (Ala42), play a critical role. bmbreports.org
Molecular dynamics simulations and experimental studies have revealed key structural features that drive oligomerization:
C-terminal Turn: Aβ(1-42) has a propensity to form a specific turn-like structure at its C-terminus, which is not observed in the less aggregation-prone Aβ(1-40). researchgate.net This structure is stabilized by hydrophobic interactions and hydrogen bonds. researchgate.net
β-Hairpin Structure: The C-terminal region of Aβ(1-42) can form a β-hairpin-like structure, which acts as a structural determinant for its specific oligomerization pattern (e.g., formation of hexamers and dodecamers). researchgate.net
Hydrophobic Interactions: The hydrophobic KLVFF region (residues 16-20) and interactions between residues L17 to I32 are crucial for stabilizing the core of the aggregates. elifesciences.org
Ionic Interactions: A salt bridge between the sidechain of Lysine-28 (K28) and the C-terminal Alanine-42 (A42) helps to stabilize the S-shaped conformation found in fibrils. elifesciences.org
These structural determinants explain why Aβ(1-42) has a much faster aggregation rate and forms stable oligomeric intermediates that are implicated in neurotoxicity. bmbreports.orgresearchgate.net
Formation and Research Characterization
Fibrillar Beta-Amyloid (1-42) Formation and Amyloid Plaque Composition
The culmination of the Aβ(1-42) aggregation process is the formation of highly ordered, insoluble amyloid fibrils. bmbreports.org These fibrils are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.orgpnas.orgfrontiersin.org
The formation of fibrils from oligomeric intermediates is a cooperative process involving a structural conversion. nih.govnih.gov Oligomers, which may lack a stable β-sheet structure, rearrange and associate to form protofibrils. nih.gov These protofibrils then elongate and anneal to become mature fibrils. nih.gov The structure of the Aβ(1-42) fibril is characterized by a cross-β architecture, where β-strands run perpendicular to the fibril axis. nih.govpnas.org
Detailed structural studies using techniques like solid-state NMR have revealed that Aβ(1-42) fibrils are composed of two stacked, parallel, in-register β-sheets. pnas.org This means that identical residues from adjacent monomer units line up along the length of the fibril. pnas.org Specifically, one β-sheet is formed by residues ~18-26 and the second by residues ~31-42. pnas.org
Amyloid plaques are not composed solely of Aβ(1-42). While Aβ(1-42) is the dominant species and is thought to initiate plaque formation, the more abundant Aβ(1-40) isoform is also a major component. wikipedia.orgeurogentec.com In addition to Aβ peptides, plaques also contain other proteins, metal ions, and cellular debris. plos.org
Seeding and Prion-like Propagation Mechanisms of Beta-Amyloid (1-42) Aggregation
The aggregation of Aβ(1-42) can be greatly accelerated by a "seeding" mechanism, which shares characteristics with the propagation of prions. frontiersin.orgfrontiersin.org A seed is a pre-formed aggregate that can act as a template, inducing the misfolding and aggregation of soluble monomers at a much faster rate than spontaneous nucleation. frontiersin.orgbiorxiv.orgpnas.org
This prion-like process involves the following key steps:
Induction: Exogenous Aβ seeds, which can be small soluble oligomers or fibril fragments, are introduced. frontiersin.orgpnas.org Studies have shown that injecting brain extracts containing Aβ aggregates into animal models can induce amyloid plaque formation. frontiersin.org
Propagation: The seeds recruit endogenous, soluble Aβ monomers and template their conformational conversion into the aggregation-prone β-sheet state. frontiersin.org This leads to a self-perpetuating cycle of aggregation that spreads throughout the brain. frontiersin.orgfrontiersin.org
The seeding efficiency can be influenced by the specific structure or "strain" of the Aβ seed. biorxiv.org This suggests that different initial aggregate conformations can lead to different pathological outcomes. This mechanism of seeded aggregation is a critical factor in the progression and spread of amyloid pathology in Alzheimer's disease. frontiersin.orgfrontiersin.org
Impact of Amyloid-β(1-42) to Amyloid-β(1-40) Ratio on Aggregation Propensity
Kinetic studies have quantified the differences in their aggregation rates:
Primary Nucleation: The primary nucleation rate of Aβ(1-42) is approximately 150 times faster than that of Aβ(1-40). bmbreports.org
Elongation: The elongation rate for Aβ(1-42) is about 10 times faster than for Aβ(1-40). bmbreports.org
An increased ratio of Aβ(1-42) to Aβ(1-40) dramatically accelerates the onset and rate of aggregation. researchgate.netmdpi.com Even a small increase in the proportion of Aβ(1-42) can significantly shorten the lag phase of aggregation. researchgate.net Conversely, a higher proportion of Aβ(1-40) can suppress the nucleation of Aβ(1-42). bmbreports.org In vitro studies show that Aβ(1-40) and Aβ(1-42) can co-aggregate to form interlaced or mixed fibrils. nih.govnih.gov However, the Aβ(1-42):Aβ(1-40) ratio dictates the kinetics and the structural properties of the resulting aggregates. researchgate.netnih.gov This ratio is considered a key biomarker, as a reduced Aβ(1-42)/Aβ(1-40) ratio in cerebrospinal fluid is indicative of increased deposition of Aβ(1-42) into plaques in the brain. bmbreports.org
Table 2: Relative Aggregation Rates of Aβ(1-42) vs. Aβ(1-40)
| Aggregation Step | Relative Rate (Aβ(1-42) vs. Aβ(1-40)) | Key Implication | Reference |
| Primary Nucleation | ~150-fold faster for Aβ(1-42) | Aβ(1-42) is a much more potent initiator of aggregation. | bmbreports.org |
| Elongation | ~10-fold faster for Aβ(1-42) | Fibrils grow more rapidly once Aβ(1-42) nuclei are formed. | bmbreports.org |
| Secondary Nucleation | ~3-fold faster for Aβ(1-42) | Aβ(1-42) fibrils are more effective at catalyzing new aggregate formation. | bmbreports.org |
Cellular and Molecular Pathomechanisms of Beta Amyloid 42 1 Toxicity
Synaptic Dysfunction Induced by Beta-Amyloid (42-1) Oligomers
Soluble oligomers of beta-amyloid (Aβ) are increasingly recognized as the primary synaptotoxic species in Alzheimer's disease, instigating a cascade of events that leads to cognitive decline. plos.orgnih.gov These oligomers disrupt synaptic function and plasticity long before the formation of amyloid plaques. nih.govfrontiersin.orgnih.gov
Aβ oligomers directly interfere with the function of critical glutamate (B1630785) receptors, which are pivotal for excitatory synaptic transmission and plasticity. frontiersin.orgnih.gov This interference often leads to an imbalance in calcium homeostasis, a key factor in synaptic damage. frontiersin.orgnih.gov
NMDA Receptors (NMDARs): Aβ oligomers can cause the endocytosis (internalization) of NMDARs, reducing their presence at the synapse. nih.gov Specifically, Aβ1-42 has been shown to preferentially bind to neurons that express the NR1 or NR2B subunits of NMDARs. nih.gov This binding can trigger the activation of extrasynaptic NMDARs, which is linked to the inhibition of long-term potentiation (LTP) and an increase in neuronal damage. nih.govpnas.org The activation of the enzyme STEP (striatal-enriched tyrosine phosphatase) by Aβ, through α7 nicotinic acetylcholine (B1216132) receptors, promotes the dephosphorylation of the NR2B subunit, leading to NMDAR internalization. jneurosci.org Some research also suggests that Aβ*56, a specific oligomer, may co-immunoprecipitate with NR1 and NR2A subunits, indicating a potential physical interaction. jneurosci.org
AMPA Receptors (AMPARs): Aβ oligomers also induce the removal of AMPA receptors from the neuronal surface through endocytosis. nih.govjneurosci.org This process is a critical step in Aβ-induced synaptic depression. jneurosci.org The destabilization of AMPARs can be mediated by the aberrant activation of CaMKII, a calcium-dependent kinase. nih.gov
| Receptor Type | Effect of Aβ (42-1) Oligomers | Key Molecular Mechanisms | Functional Consequence |
|---|---|---|---|
| NMDA | Increased endocytosis, activation of extrasynaptic receptors. nih.govjneurosci.org | Binding to NR1/NR2B subunits, STEP activation, dephosphorylation of NR2B. nih.govjneurosci.org | Inhibition of LTP, potential for excitotoxicity. frontiersin.orgnih.gov |
| AMPA | Increased endocytosis, removal from synapse. nih.govjneurosci.org | Aberrant CaMKII activation, destabilization of receptors. nih.gov | Synaptic depression, impaired synaptic transmission. nih.govjneurosci.org |
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Aβ oligomers severely disrupt this process, characteristically by suppressing long-term potentiation (LTP) and enhancing long-term depression (LTD). frontiersin.orgnih.govnih.gov
Long-Term Potentiation (LTP): Pathological concentrations of Aβ have been consistently shown to inhibit the induction of LTP. frontiersin.org This inhibition is a direct consequence of the aforementioned alterations to NMDA and AMPA receptors. nih.gov For instance, the blockade of LTP by Aβ oligomers can be prevented by NMDAR inhibitors, highlighting the central role of these receptors. mdpi.com The overactivation of extrasynaptic NR2B-containing NMDARs is a key mechanism behind Aβ-induced LTP suppression. frontiersin.org
The precise control of glutamate levels in the synaptic cleft is crucial for normal synaptic function. Aβ oligomers disrupt this delicate balance by affecting both the release and uptake of glutamate. jpn.ca
Aβ can increase the release of glutamate from both presynaptic terminals and astrocytes. jpn.caaginganddisease.org The stimulation of astrocytic α7 nicotinic receptors by Aβ1-42 can trigger the release of glutamate from these glial cells. pnas.orgaginganddisease.org This excess glutamate can spill over to activate extrasynaptic NMDARs, contributing to synaptic damage and loss. aginganddisease.org
Furthermore, Aβ has been reported to impair the reuptake of glutamate from the synapse, primarily by inhibiting excitatory amino acid transporters (EAATs) located on astrocytes. nih.govfrontiersin.org This reduction in glutamate clearance prolongs the presence of glutamate in the synapse, leading to excitotoxicity and altered neuronal network activity. nih.govaginganddisease.org
The efficient release of neurotransmitters from the presynaptic terminal relies on the precise cycling of synaptic vesicles. Aβ oligomers have been shown to interfere with this process, affecting neurotransmitter release. nih.govresearchgate.net
Oligomeric Aβ can inhibit SNARE-mediated exocytosis by binding to syntaxin (B1175090) 1a, a key protein in the vesicle fusion machinery. researchgate.net It can also decrease the levels of dynamin-1, a protein essential for the endocytosis and recycling of synaptic vesicles, by increasing its cleavage by calpain. researchgate.net While high concentrations of oligomeric Aβ1-42 can impair synaptic plasticity, lower, more physiological concentrations have been shown to promote neurotransmitter release, suggesting a complex, concentration-dependent effect. frontiersin.org For instance, picomolar concentrations of Aβ1-42 have been observed to enhance LTP and memory, whereas nanomolar concentrations are inhibitory. frontiersin.orgfrontiersin.org Some studies suggest that Aβ oligomers can inhibit P/Q-type calcium channels, which would directly reduce neurotransmitter release. nih.gov
| Presynaptic Process | Effect of Aβ (42-1) Oligomers | Interacting Proteins |
|---|---|---|
| Exocytosis | Inhibition. researchgate.net | Syntaxin 1a. researchgate.net |
| Endocytosis | Impairment. researchgate.net | Dynamin-1. researchgate.net |
| Neurotransmitter Release | Concentration-dependent; inhibitory at high concentrations, potentially enhancing at low concentrations. frontiersin.org | P/Q-type calcium channels. nih.gov |
Alterations in Glutamate Homeostasis and Recycling
Intracellular Accumulation and Organelle Dysfunction Mediated by Beta-Amyloid (42-1)
Beyond its effects at the synapse, Aβ1-42 can accumulate within neurons, leading to widespread organelle dysfunction and cellular stress. mdpi.com
Extracellular Aβ1-42 can be internalized by neurons and trafficked to various intracellular compartments. nih.gov This process is thought to be a critical step in its cytotoxic mechanism. nih.gov
The internalization of Aβ1-42 can be facilitated by its high-affinity binding to the α7 nicotinic acetylcholine receptor on the neuronal surface, followed by endocytosis of the complex. nih.gov This provides a potential explanation for the selective vulnerability of neurons expressing this receptor. nih.gov Studies have shown that Aβ1-42 uptake is a dynamin-dependent process. nih.gov Once inside the cell, Aβ1-42 is trafficked through the endosomal-lysosomal pathway and can accumulate in lysosomes. nih.govnih.govbiorxiv.org Aβ1-42 can also be found in association with the endoplasmic reticulum (ER) and mitochondria. researchgate.netmdpi.com The aggregation state of Aβ1-42 appears to be crucial for its uptake; β-sheet-rich aggregates are readily internalized, and monomers may form aggregates on the plasma membrane before being taken up. nih.gov
Lysosomal and Endosomal System Perturbations
The endosomal-lysosomal network is a critical cellular pathway for the processing and clearance of proteins, including the amyloid precursor protein (APP). nih.gov Dysfunction in this system is considered one of the earliest pathological features of Alzheimer's disease, preceding the deposition of amyloid-beta (Aβ) plaques. researchgate.net This dysfunction is characterized by the enlargement of endosomes and the failure of lysosomes, leading to an accumulation of cellular waste and toxic protein aggregates. nih.govresearchgate.net
Misfolded and aggregated forms of beta-amyloid (1-42) are taken up by neurons through a process called endocytosis and are trafficked to lysosomes. nih.gov This accumulation of Aβ within the endosomal-lysosomal pathway can impair its function, disrupting the normal degradation of cellular components. nih.gov Evidence suggests that the accumulation of Aβ can lead to a "traffic jam" within the endosomal system, causing the swelling of neurites and the buildup of lysosomal proteins around amyloid plaques. researchgate.netpnas.org This impairment is not a late-stage event but is present from the very beginning of Aβ deposition. pnas.org The accumulation of APP and its fragments within these organelles can further exacerbate the dysfunction, creating a vicious cycle that promotes the generation and aggregation of toxic Aβ species. nih.gov
Mitochondrial Dysfunction and Induction of Oxidative Stress
Mitochondria, the powerhouses of the cell, are significantly impacted by beta-amyloid (1-42). mdpi.com Aβ can accumulate within mitochondria, where it disrupts the electron transport chain, leading to impaired energy production (ATP) and an increase in the generation of reactive oxygen species (ROS). frontiersin.orgfrontiersin.org This surge in ROS, also known as oxidative stress, can damage lipids, proteins, and nucleic acids within the cell. aging-us.commdpi.com
The interaction between Aβ and mitochondria creates a detrimental feedback loop. Mitochondrial dysfunction and the resulting oxidative stress can, in turn, enhance the production of Aβ by stimulating the activity of β-secretase, an enzyme involved in Aβ generation. mdpi.com This cycle of Aβ accumulation and mitochondrial damage is a key factor in the neuronal dysfunction and death observed in Alzheimer's disease. frontiersin.orgmdpi.com Research has shown that Aβ-induced oxidative stress can be mitigated by antioxidants, which can help prevent the degeneration of synaptic proteins. frontiersin.org
Impairment of Endoplasmic Reticulum-Mitochondria Crosstalk
The endoplasmic reticulum (ER) and mitochondria are physically and functionally linked at specialized membrane contact sites known as mitochondria-associated membranes (MAMs). frontiersin.org This crosstalk is crucial for various cellular processes, including calcium homeostasis and lipid metabolism. mdpi.comnih.gov In the context of Alzheimer's disease, this communication is significantly impaired. mdpi.comnih.gov
Beta-amyloid (1-42) and proteins involved in its production, such as presenilins, are found at MAMs. nih.gov The presence of Aβ oligomers can enhance the physical association between the ER and mitochondria. frontiersin.org While this might initially seem to promote communication, in the context of an aging brain with already altered calcium handling, this heightened interaction can lead to a loss of proper ER-mitochondrial coupling. frontiersin.org This disruption can result in abnormal calcium transfer from the ER to the mitochondria, leading to mitochondrial dysfunction, increased ROS production, and ultimately, apoptosis (programmed cell death). frontiersin.orgresearchgate.net The impairment of ER-mitochondria crosstalk is therefore considered a significant contributor to the neuronal damage induced by beta-amyloid (1-42).
Neuroinflammatory Responses Elicited by Beta-Amyloid (42-1)
While beta-amyloid (42-1) is largely considered an inactive control peptide, the neuroinflammatory response is a hallmark of the toxicity induced by its counterpart, beta-amyloid (1-42). rndsystems.comaging-us.com This inflammatory reaction is a critical component of the pathology of Alzheimer's disease. pnas.org
Microglial and Astrocytic Activation
In the brain, the accumulation of fibrillar beta-amyloid (1-42) triggers the activation of resident immune cells, namely microglia and astrocytes. pnas.orgmdpi.comnih.gov These glial cells are the brain's first line of defense and play a dual role in the disease process. capes.gov.brfrontiersin.org On one hand, they can be protective by clearing Aβ deposits through phagocytosis. aai.orgcapes.gov.br On the other hand, chronic activation leads to a sustained inflammatory state that is detrimental to neurons. pnas.orgmdpi.com
Activated microglia and astrocytes surround amyloid plaques, a characteristic feature of the Alzheimer's brain. jneurosci.org Studies have shown that the injection of Aβ(1-42) into the brains of mice leads to an increased number of activated microglia and astrocytes. aging-us.comnih.gov This activation is a rapid response, occurring before significant neuronal loss is detected. nih.gov The activation of these glial cells contributes to the neurodegenerative process by releasing a variety of inflammatory and neurotoxic molecules. pnas.orgjneurosci.org
Pro-inflammatory Cytokine and Chemokine Release
Upon activation by beta-amyloid (1-42), microglia and astrocytes release a cocktail of pro-inflammatory signaling molecules, including cytokines and chemokines. aging-us.commdpi.comnih.gov These molecules amplify the inflammatory response and contribute to neuronal damage.
Key pro-inflammatory cytokines released include:
Tumor Necrosis Factor-alpha (TNF-α) mdpi.comnih.gov
Interleukin-1beta (IL-1β) mdpi.comnih.gov
Interleukin-6 (IL-6) mdpi.comnih.gov
Interleukin-12 (IL-12) nih.gov
Chemokines, which are signaling proteins that attract other immune cells, are also released. These include:
Monocyte Chemoattractant Protein-1 (MCP-1) nih.govmdpi.com
Macrophage Inflammatory Protein-1alpha (MIP-1α) nih.gov
Macrophage Inflammatory Protein-1beta (MIP-1β) nih.gov
Interleukin-8 (IL-8) nih.gov
The release of these molecules creates a neurotoxic environment, further perpetuating the cycle of inflammation and neurodegeneration. aging-us.com
Interaction with Innate Immune Receptors (e.g., TLR2)
The innate immune system of the brain recognizes beta-amyloid (1-42) as a foreign and harmful substance. This recognition is mediated by a class of proteins called Toll-like receptors (TLRs), which are expressed on the surface of microglia. frontiersin.org
Research has demonstrated a direct interaction between aggregated beta-amyloid (1-42) and TLR2. aai.orgresearchgate.netnih.gov This interaction is a primary trigger for the neuroinflammatory activation of microglia. aai.orgresearchgate.netnih.gov When Aβ(1-42) binds to TLR2, it initiates a signaling cascade within the microglia, leading to the production and release of pro-inflammatory cytokines like TNF-α. aai.orgnih.gov Interestingly, while TLR2 activation by Aβ(1-42) promotes inflammation, TLR2 deficiency has been shown to reduce this inflammatory response and enhance the phagocytic clearance of Aβ by microglia. aai.orgresearchgate.netnih.gov This suggests that modulating the interaction between Aβ and TLR2 could be a potential therapeutic strategy. Fibrillar Aβ(1–42) is also thought to directly engage with TLR4 to initiate the secretion of TNF-α. mdpi.com
Cellular Signaling Pathway Dysregulation by Beta-Amyloid (42-1)
Beta-Amyloid (Aβ) (42-1), a key peptide implicated in the pathogenesis of Alzheimer's disease, exerts its neurotoxic effects in part by disrupting critical cellular signaling pathways. These disturbances can lead to a cascade of events culminating in synaptic dysfunction and neuronal cell death.
Calcium Dyshomeostasis
A growing body of evidence indicates that Aβ (42-1) plays a significant role in disrupting intracellular calcium (Ca2+) homeostasis. mdpi.com The accumulation of Aβ can lead to an influx of Ca2+ from the extracellular space, causing a state of calcium dyshomeostasis. mdpi.com This disruption is a critical factor in neuronal death associated with Alzheimer's disease. nih.gov Aβ oligomers can interact with the plasma membrane, leading to the overactivation of calcium channels such as N-methyl-D-aspartate receptors (NMDARs), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), and voltage-gated calcium channels (VGCCs). mdpi.com Specifically, Aβ (42-1) has been shown to disturb intracellular calcium levels by activating GluN2B-containing NMDARs. nih.gov
The peptide can also form ion channels in the cell membrane, allowing for the entry of Ca2+ into the cell. frontiersin.org This capability is more pronounced in the more aggregation-prone Aβ42 form compared to Aβ40. frontiersin.org Furthermore, Aβ can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), by sensitizing ryanodine (B192298) receptors (RyRs) and inositol (B14025) triphosphate receptors (InsP3Rs). nih.govmdpi.com This sustained elevation of cytosolic Ca2+ can lead to mitochondrial dysfunction, activation of apoptotic pathways, and ER stress. mdpi.com Interestingly, there is a reciprocal relationship, as elevated intracellular Ca2+ levels can, in turn, modulate the processing of amyloid precursor protein (APP), leading to increased Aβ production. mdpi.com
Table 1: Mechanisms of Beta-Amyloid (42-1)-Induced Calcium Dyshomeostasis
| Mechanism | Description | Key Proteins/Receptors Involved |
| Increased Extracellular Influx | Aβ oligomers form pores or activate existing channels in the plasma membrane, leading to excessive Ca2+ entry. mdpi.comfrontiersin.org | NMDAR, AMPAR, VGCCs, CALHM1, TRPV1 |
| Release from Intracellular Stores | Aβ promotes the release of Ca2+ from the endoplasmic reticulum. nih.govmdpi.com | Ryanodine Receptors (RyRs), Inositol Triphosphate Receptors (InsP3Rs) |
| Mitochondrial Dysfunction | Elevated cytosolic Ca2+ is taken up by mitochondria, leading to impaired function and further dysregulation of calcium handling. mdpi.com | - |
Activation and Dysregulation of Kinases and Phosphatases
Aβ (42-1) significantly impacts the activity of various kinases and phosphatases, leading to aberrant signaling cascades that contribute to neurotoxicity. Key among these are the mitogen-activated protein kinase (MAPK) pathways, glycogen (B147801) synthase kinase 3β (GSK3β), and protein kinases A and B (PKA/B).
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathway is activated in the brains of individuals with Alzheimer's disease. nih.gov In-vitro studies have demonstrated that Aβ can induce the activation of this pathway in glial cells. nih.gov Aβ (42-1) has been shown to activate several MAPK family members, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). researchgate.netaai.org The activation of p38 MAPK by Aβ (42-1) can be triggered through the Receptor for Advanced Glycation End products (RAGE). affbiotech.com This activation contributes to the inflammatory response and has been implicated in the induction of hippocampal long-term depression (LTD), a form of synaptic plasticity. researchgate.net Research has shown that increased expression of intracellular Aβ (42-1) leads to a significant reduction in ERK 1/2 phosphorylation. mdpi.comnih.govnih.gov
Glycogen Synthase Kinase 3β (GSK3β): Aβ-induced neurotoxicity is associated with the activation of GSK3β. frontiersin.org This activation leads to a decrease in β-catenin levels, which in turn inhibits the Wnt signaling pathway. frontiersin.org GSK3β is also a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. mdpi.com Aβ-induced GSK3β phosphorylation contributes to this process, leading to mitochondrial dysfunction. dovepress.com
Protein Kinase A/B (PKA/B): Aβ can activate PKA, which then increases Ca2+ influx through L-type voltage-gated calcium channels (L-VGCCs). mdpi.com In Alzheimer's disease brains, there are increased activities of Akt (also known as Protein Kinase B). dovepress.com
Table 2: Kinases and Phosphatases Dysregulated by Beta-Amyloid (42-1)
| Kinase/Phosphatase | Effect of Aβ (42-1) | Downstream Consequences |
| p38 MAPK | Activation. researchgate.netaffbiotech.com | Inflammation, Synaptic Dysfunction (LTD) |
| ERK | Reduced phosphorylation. mdpi.comnih.govnih.gov | Dysregulation of neuronal synaptic transmission |
| JNK | Activation. researchgate.netaai.org | Inflammatory responses, Neuronal stress |
| GSK3β | Activation. frontiersin.org | Tau hyperphosphorylation, Wnt pathway inhibition |
| PKA | Activation. mdpi.com | Increased Ca2+ influx |
| Akt/PKB | Increased activity. dovepress.com | Contribution to tau phosphorylation |
Wnt/β-Catenin Signaling Pathway Interference
The Wnt/β-catenin signaling pathway is crucial for synaptic plasticity and neuronal survival. frontiersin.orgmdpi.com Aβ (42-1) has been shown to interfere with this pathway, contributing to the neurodegenerative process. frontiersin.org One mechanism of this interference is through the Aβ-induced dysregulation of NMDARs, which subsequently inhibits the Wnt/β-catenin pathway. frontiersin.org
Furthermore, Aβ can bind directly to the Frizzled (Fz) receptor, a key component of the Wnt signaling cascade, at or near the Wnt-binding site. nih.gov This interaction inhibits the canonical Wnt signaling pathway, leading to a reduction in β-catenin accumulation and its translocation to the nucleus, thereby decreasing the transcription of Wnt target genes. nih.gov The inhibition of Wnt signaling by Aβ also involves the activation of GSK3β, which phosphorylates β-catenin, targeting it for degradation. frontiersin.orgnih.gov This leads to diminished intracellular β-catenin levels and the subsequent turning off of Wnt-responsive genes. nih.gov The loss of Wnt signaling is closely linked to the neurodegeneration and synaptic impairment induced by Aβ. frontiersin.org
Interactions of Beta-Amyloid (42-1) with Cellular Receptors and Membranes
Aβ (42-1) exerts many of its toxic effects by interacting with various receptors and the lipid bilayer of neuronal and glial cell membranes. nih.gov These interactions can trigger intracellular signaling cascades, lead to the internalization of Aβ, and cause direct physical damage to the membrane.
Receptor for Advanced Glycation End products (RAGE) Binding
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily that is expressed on neurons, microglia, and astrocytes. nih.gov RAGE serves as a receptor for Aβ, and its expression is increased in the brains of individuals with Alzheimer's disease. nih.govpnas.org The binding of Aβ (42-1) to RAGE can occur with both monomeric and aggregated forms of the peptide. nih.gov
This interaction triggers a number of downstream signaling events. It can lead to the activation of NF-κB, a transcription factor that drives the expression of inflammatory molecules. researchgate.netpnas.org Aβ-RAGE binding also generates oxidant stress. pnas.org The activation of RAGE by Aβ has been shown to induce multiple signaling pathways, including the Ras-ERK1/2 pathway, Cdc42/Rac pathway, and p38 MAPK and JNK pathways. researchgate.net Furthermore, the interaction of Aβ with RAGE on the neuronal surface facilitates the internalization of the peptide. frontiersin.orgpnas.org This internalization can contribute to intracellular Aβ accumulation and subsequent mitochondrial dysfunction. pnas.org
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) Interactions
Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) is a large endocytic receptor that plays a dual role in Aβ metabolism. mdpi.com It is involved in both the production and clearance of Aβ. mdpi.com LRP1 is abundantly expressed in neurons and can bind to Aβ (42-1) either directly or indirectly through chaperone molecules like apolipoprotein E (ApoE). frontiersin.orgnih.gov
The interaction of Aβ with LRP1 mediates its uptake into neurons through receptor-mediated endocytosis. nih.gov Following endocytosis, Aβ can be targeted for degradation in lysosomes or, to a lesser extent, be recycled back to the extracellular space. frontiersin.org This process is crucial for clearing Aβ from the brain. However, dysfunction in this pathway can lead to the intraneuronal accumulation of Aβ42. nih.gov The binding of Aβ to LRP1 induces conformational changes in the receptor, which activates signaling necessary for clathrin-dependent endocytosis. srce.hr Interestingly, studies have shown that exposure to Aβ can lead to a reduction of LRP1 on the cell surface of the blood-brain barrier, potentially impairing Aβ clearance from the brain. mdpi.com
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Beta-amyloid (42-1), referred to as Aβ(1-42), directly interacts with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is abundant in the central nervous system. mdpi.com This interaction is complex, with Aβ(1-42) exhibiting both agonistic and antagonistic effects on α7 nAChRs, depending on its concentration and aggregation state. mdpi.comresearchgate.net
At picomolar concentrations, which may be physiologically relevant, Aβ(1-42) can act as an agonist, activating α7 nAChRs. researchgate.netfrontiersin.org This activation can lead to increased intracellular calcium (Ca²⁺) levels and the release of neurotransmitters like glutamate, potentially enhancing long-term potentiation and memory. researchgate.net However, this view is contested, as other studies have primarily observed inhibitory effects.
Conversely, at higher nanomolar concentrations, Aβ(1-42) predominantly acts as a non-competitive antagonist, inhibiting nAChR function. nih.govnih.gov This inhibition is characterized by a reduction in acetylcholine (ACh)-evoked currents. nih.gov The mechanism of this block appears to involve a slow transition of the receptor into a long-lived closed or blocked state. nih.gov The interaction is highly specific, with Aβ(1-42) binding to α7 nAChRs with picomolar affinity, which is significantly higher than that of classic antagonists like α-bungarotoxin. nih.gov
The binding of Aβ(1-42) to α7 nAChRs can trigger several downstream pathological events. This interaction has been shown to facilitate the intraneuronal accumulation of Aβ(1-42)–α7nAChR complexes, lead to the phosphorylation of tau protein, and impair cholinergic neurotransmission. jneurosci.org Furthermore, the chronic perturbation of α7 nAChRs by Aβ(1-42) is thought to contribute to neuronal dysfunction and neurodegeneration. jneurosci.org
Interestingly, the reverse peptide, Aβ(42-1), has been shown to partially mimic the inhibitory effects of the physiological Aβ(1-42) peptide on ACh-evoked currents, whereas the shorter Aβ(1-40) isoform is largely ineffective. nih.govrupress.org This suggests a degree of sequence specificity in the interaction.
The functional consequences of Aβ(1-42) modulation of nAChRs are significant. The inhibition of nAChR-mediated currents in hippocampal interneurons can disrupt the coordination of principal cell activity, potentially contributing to the cognitive deficits observed in Alzheimer's disease. nih.gov Moreover, the interaction between Aβ(1-42) and α7 nAChRs can negatively impact the function of other receptors, such as the NMDA glutamate receptor, further contributing to synaptic dysfunction. jneurosci.org
| Finding | Interacting Molecule(s) | Concentration of Aβ(1-42) | Observed Effect | Reference |
| Agonistic and Antagonistic Effects | α7 nAChR | Dependent on concentration and aggregation state | Both activation and inhibition of the receptor | mdpi.comresearchgate.net |
| Agonistic Action | α7 nAChR | Picomolar | Activation of the receptor, leading to increased intracellular Ca²⁺ and glutamate release | researchgate.netfrontiersin.org |
| Antagonistic Action | α7 nAChR | Nanomolar | Non-competitive inhibition of ACh-evoked currents | nih.govnih.gov |
| High-Affinity Binding | α7 nAChR | Picomolar | Binds with significantly higher affinity than α-bungarotoxin | nih.gov |
| Downstream Pathological Events | α7 nAChR, Tau protein | Not specified | Intraneuronal accumulation of Aβ(1-42)–α7nAChR complexes, tau phosphorylation, impaired cholinergic neurotransmission | jneurosci.org |
| Peptide Specificity | α7 nAChR | 100 nM | Aβ(42-1) partially mimics inhibitory effects of Aβ(1-42), while Aβ(1-40) is ineffective | nih.govrupress.org |
| Functional Consequences | nAChRs in hippocampal interneurons, NMDA glutamate receptor | 100 nM | Inhibition of nAChR-mediated currents, negative impact on NMDA receptor function | nih.govjneurosci.org |
Alterations in Neuronal Membrane Permeability
Aβ(1-42) oligomers can directly interact with and disrupt the integrity of neuronal membranes, leading to increased permeability. mdpi.com This is considered a primary mechanism of its neurotoxicity. frontiersin.org The process involves the insertion of Aβ(1-42) oligomers into the lipid bilayer, where they can form pore-like structures or ion channels. frontiersin.orgmdpi.com
These Aβ(1-42)-formed channels are typically cation-selective, allowing the passage of ions such as Ca²⁺, Na⁺, and K⁺. mdpi.com The influx of Ca²⁺ through these pores is a particularly critical event, as it can disrupt intracellular calcium homeostasis, a key factor in neuronal function and survival. mdpi.com Only the more aggregation-prone Aβ(1-42), and not Aβ(1-40), has been shown to form these ion channels. frontiersin.org
The formation and stability of these membrane pores can be influenced by the lipid composition of the membrane. acs.org For instance, the presence of phosphatidylserine, an anionic phospholipid that becomes exposed on the outer leaflet of the neuronal membrane under conditions of cellular stress, can enhance the oligomerization of Aβ(1-42) and subsequent membrane damage. rsc.org Conversely, cholesterol levels in the membrane can modulate the pore-forming activity of Aβ(1-42). mdpi.com
In addition to forming discrete pores, the interaction of Aβ(1-42) with the membrane can cause more generalized damage. High concentrations of Aβ(1-42) can lead to membrane fragmentation, a process that involves the formation of Aβ-lipid nanodroplets. acs.org This physical disruption of the membrane can further compromise its barrier function.
The consequences of these alterations in membrane permeability are severe. The uncontrolled influx of ions, particularly Ca²⁺, can lead to membrane depolarization, excitotoxicity, and the activation of apoptotic pathways. mdpi.comnih.gov Studies have shown that Aβ(1-42) oligomers can induce a rapid and sustained depolarization of the plasma membrane in cultured neurons. nih.gov This disruption of the membrane potential is a direct consequence of the increased ion permeability and is a key step leading to neuronal cell death. nih.gov
| Finding | Key Interacting Molecules | Mechanism | Consequence | Reference |
| Pore Formation | Aβ(1-42) oligomers, Lipid bilayer | Insertion of oligomers into the membrane to form cation-selective ion channels. | Increased permeability to Ca²⁺, Na⁺, K⁺; disruption of calcium homeostasis. | frontiersin.orgmdpi.com |
| Influence of Lipid Composition | Phosphatidylserine, Cholesterol | Phosphatidylserine enhances oligomerization and membrane damage. Cholesterol modulates pore-forming activity. | Altered stability and activity of Aβ(1-42) pores. | mdpi.comrsc.org |
| Membrane Fragmentation | Aβ(1-42) oligomers, Lipids | Formation of Aβ-lipid nanodroplets at high Aβ(1-42) concentrations. | Physical disruption and compromised barrier function of the membrane. | acs.org |
| Membrane Depolarization | Aβ(1-42) oligomers, Neuronal plasma membrane | Increased ion permeability due to pore formation. | Rapid and sustained depolarization of the membrane, leading to excitotoxicity and cell death. | nih.gov |
Post Translational Modifications of Beta Amyloid 42 1 and Pathogenic Impact
Identified Post-Translational Modification Types (e.g., Phosphorylation, Isomerization, Oxidation, Nitration)
Aβ42 can undergo several types of post-translational modifications, which contribute to the diversity of Aβ proteoforms found in the brain. biorxiv.org The most frequently identified PTMs are located at the N-terminus of the peptide. biorxiv.org
Key identified PTMs include:
Phosphorylation: The phosphorylation of serine residues, particularly at position 8 (pS8-Aβ42), has been detected in the brains of Alzheimer's disease patients and animal models. frontiersin.orgresearchgate.net This modification is thought to influence the peptide's neurotoxicity and aggregation properties. researchgate.netmdpi.com
Isomerization: Isomerization of aspartic acid residues, especially at position 7 (isoAsp7-Aβ42), is a common modification found in amyloid plaques, with some studies indicating that it can constitute over 50% of the total Aβ in plaques. frontiersin.orgnih.gov This non-enzymatic modification can significantly alter the peptide's structure and pathogenic characteristics. nih.gov
Oxidation: The methionine residue at position 35 is susceptible to oxidation, which can influence the peptide's aggregation and neurotoxic properties. mdpi.comresearchgate.net
Nitration: Tyrosine residues can undergo nitration, another modification linked to oxidative stress, which may impact Aβ pathology.
Pyroglutamylation: N-terminal truncation followed by the formation of pyroglutamate (B8496135) at position 3 (AβpE3-42) is another significant modification that enhances the aggregation potential and stability of the peptide. embopress.orgresearchgate.net
Citrullination: The conversion of arginine residues to citrulline has also been identified as a PTM of Aβ. biorxiv.org
Interactive Table: Key Post-Translational Modifications of Beta-Amyloid (42-1)
| Modification Type | Affected Residue(s) | Key Consequences |
| Phosphorylation | Serine 8 (S8) | Alters neurotoxicity and aggregation. researchgate.netmdpi.com |
| Isomerization | Aspartic Acid 7 (D7) | Increases aggregation propensity and resistance to degradation. frontiersin.orgnih.gov |
| Oxidation | Methionine 35 (M35) | Influences aggregation and neurotoxicity. mdpi.comresearchgate.net |
| Pyroglutamylation | Glutamate (B1630785) 3 (E3) | Enhances aggregation and stability. embopress.orgresearchgate.net |
Influence on Beta-Amyloid (42-1) Aggregation Kinetics and Stability
Post-translational modifications have a profound impact on the aggregation kinetics and stability of Aβ42. These alterations are critical as the aggregation of Aβ42 into soluble oligomers and insoluble fibrils is a key pathological event in Alzheimer's disease. mdpi.comnih.gov
Isomerization at Asp7 (isoAsp7-Aβ42): This modification is known to accelerate aggregation and increase the stability of Aβ fibrils. frontiersin.orgnih.gov It is more prone to aggregation than the unmodified peptide. frontiersin.org Some research suggests that isoAsp7-Aβ42 enhances the propensity to form β-sheets, leading to increased insolubility. nih.gov
Phosphorylation at Ser8 (pS8-Aβ42): The effect of phosphorylation on aggregation is complex and appears to be context-dependent. Some studies report that pS8-Aβ42 increases oligomerization and aggregation. mdpi.com Conversely, other research indicates that it can inhibit zinc-induced oligomerization and that its intravenous administration can reduce amyloid plaque deposition in animal models. mdpi.commdpi.com
Pyroglutamylation at Glu3 (AβpE3-42): This modification significantly accelerates Aβ aggregation. researchgate.net AβpE3-42 is more prone to forming stable, insoluble aggregates compared to the unmodified Aβ1-42. researchgate.net
Oxidation at Met35: Oxidation of this residue can affect the structure of Aβ aggregates, although its precise role in aggregation kinetics is still under investigation. mdpi.com
Interactive Table: Impact of PTMs on Aβ42 Aggregation
| Modification | Effect on Aggregation Kinetics | Resulting Aggregate Stability |
| Isomerization (isoAsp7) | Accelerated | Increased |
| Phosphorylation (pS8) | Variable (can increase or decrease) | Context-dependent |
| Pyroglutamylation (pE3) | Accelerated | Increased |
Modulation of Beta-Amyloid (42-1) Neurotoxicity by Modifications
The neurotoxicity of Aβ42 is not uniform and can be significantly modulated by post-translational modifications. These modified forms can trigger different cellular responses and signaling pathways, leading to varying degrees of neuronal damage. frontiersin.orgnih.gov
Isomerization at Asp7 (isoAsp7-Aβ42): This modification is associated with increased neurotoxicity compared to unmodified Aβ42. frontiersin.org Its enhanced toxicity may be linked to its higher aggregation propensity and resistance to degradation. frontiersin.org
Phosphorylation at Ser8 (pS8-Aβ42): The impact of phosphorylation on neurotoxicity is multifaceted. Some studies suggest that pS8-Aβ42 increases the neurotoxicity of Aβ oligomers. mdpi.com However, other research indicates that the interaction of phosphorylated Aβ with zinc can prevent its toxic effects. mdpi.com Unmodified Aβ42 was found to cause the largest increase in cell stiffness after 4 hours of incubation, while pS8-Aβ42 induced the greatest increase in stiffness and reactive oxygen species (ROS) levels after 24 hours. nih.gov
Pyroglutamylation at Glu3 (AβpE3-42): This isoform is also reported to have higher neurotoxicity. embopress.org Interestingly, it appears to induce synaptic dysfunction through a different mechanism than Aβ1-42. While Aβ1-42 directly associates with synaptic membranes, AβpE3-42 is taken up by astrocytes, leading to the release of the inflammatory cytokine TNFα, which in turn inhibits synaptic function. embopress.orgnih.gov
Effects on Beta-Amyloid (42-1) Enzymatic Degradation
The resistance of Aβ42 to enzymatic degradation contributes to its accumulation in the brain. Post-translational modifications can further enhance this resistance, exacerbating the pathological process. frontiersin.orgnih.gov
Isomerization at Asp7 (isoAsp7-Aβ42): This modified form exhibits greater resistance to degradation by enzymes such as insulin-degrading enzyme. frontiersin.orgnih.gov This increased stability contributes to its accumulation in amyloid plaques. nih.gov
Phosphorylation at Ser8 (pS8-Aβ42): Phosphorylation can also influence the enzymatic clearance of Aβ42. It has been shown to be more resistant to degradation by an insulin-degrading enzyme. nih.gov
General Resistance of Aggregates: Most enzymes capable of degrading Aβ are effective against the monomeric form. Once Aβ aggregates into oligomers and fibrils, it becomes largely resistant to proteolytic cleavage. oup.com
Impact on Beta-Amyloid (42-1) Protein-Protein Interactions
Post-translational modifications can alter the way Aβ42 interacts with other proteins, including itself and cell surface receptors, which can have significant pathological consequences. frontiersin.orgmdpi.com
Isomerization at Asp7 (isoAsp7-Aβ42): This modification can affect interactions with other proteins. For instance, it has been shown to be a more potent inhibitor of the α7 nicotinic acetylcholine (B1216132) receptor than the unmodified peptide. researchgate.net
Phosphorylation at Ser8 (pS8-Aβ42): Phosphorylation at Ser8 completely eliminates the inhibition of Na+/K+-ATPase by beta-amyloid. researchgate.net It also modulates the interaction with the receptor for advanced glycation endproducts (RAGE), showing a reduced affinity compared to unmodified Aβ42. frontiersin.orgnih.govnih.gov
Pyroglutamylation at Glu3 (AβpE3-42): Unlike Aβ1-42, which binds to the prion protein (PrP) on synaptic membranes, AβpE3-42 does not directly associate with PrP. embopress.orgnih.gov This highlights how PTMs can dictate the specific protein interaction partners and subsequent signaling pathways.
Alterations in Cellular and Blood-Brain Barrier Transport Mechanisms
The transport of Aβ42 across the blood-brain barrier (BBB) is a critical factor in its clearance from the brain. Post-translational modifications can significantly alter these transport mechanisms. frontiersin.orgnih.govnih.govresearchgate.net
Increased BBB Transport: Studies using an in vitro BBB model have shown that both isoAsp7-Aβ42 and pS8-Aβ42 cross the BBB more efficiently than unmodified Aβ42. frontiersin.orgnih.govnih.gov This suggests that modified forms of Aβ produced in the periphery could enter the brain and contribute to Alzheimer's pathology. frontiersin.orgnih.govnih.gov
Altered Transport Mechanisms: The increased transport of modified Aβ isoforms is associated with different endocytosis mechanisms. frontiersin.orgnih.govnih.gov
Interaction with RAGE: The receptor for advanced glycation endproducts (RAGE) is involved in the transport of Aβ across the BBB. Interestingly, isoAsp7-Aβ42 binds to RAGE with an order of magnitude weaker affinity than unmodified Aβ42. nih.govnih.govresearchgate.net This weaker binding may lead to less accumulation of isoAsp7-Aβ42 within the endothelial cells of the BBB and more efficient transport into the brain. nih.gov
Cellular Accumulation: Unmodified Aβ42 tends to accumulate more inside cells compared to its modified counterparts. The intracellular accumulation of isoAsp7-Aβ42 is minimal in comparison. nih.gov
Beta Amyloid 42 1 Clearance Mechanisms
Enzymatic Degradation Pathways of Beta-Amyloid (42-1)
A variety of proteases, primarily belonging to the zinc metalloendopeptidase family, are known to degrade Aβ peptides. oup.com These enzymes cleave Aβ at specific sites, generating smaller, less toxic fragments that are more easily cleared from the brain. oup.com The following subsections describe the key enzymes involved in this process.
Neprilysin (NEP) is a 97 kDa cell-surface zinc metalloprotease considered one of the most important enzymes in the degradation of Aβ. frontiersin.orgfrontiersin.org It is expressed in both the central nervous system and the periphery. frontiersin.org In vivo studies using radiolabeled Aβ have demonstrated that NEP is a primary enzyme responsible for Aβ42 degradation. frontiersin.orgfrontiersin.org Inhibition of NEP in animal models leads to a significant increase in brain Aβ levels and the formation of amyloid plaques. frontiersin.orgfrontiersin.org Conversely, overexpression of NEP in transgenic mouse models of Alzheimer's disease has been shown to reduce Aβ deposition and, in some cases, improve cognitive function. frontiersin.org NEP cleaves Aβ42 at multiple sites, breaking it down into smaller, non-toxic fragments. researchgate.net Interestingly, intracranial injections of synthetic Aβ42 have been shown to increase the expression of NEP at both the mRNA and protein levels, which was associated with reduced Aβ levels and prevention of plaque formation. nih.gov
Table 1: Research Findings on Neprilysin (NEP) and Aβ42 Degradation
| Research Focus | Key Finding | Reference |
|---|---|---|
| In vivo degradation | NEP is a primary enzyme for Aβ42 degradation in the brain. | frontiersin.orgfrontiersin.org |
| Inhibition studies | Inhibition of NEP leads to increased Aβ levels and plaque formation. | frontiersin.orgfrontiersin.org |
| Overexpression studies | NEP overexpression reduces Aβ plaque deposition in mouse models. | frontiersin.org |
| Aβ42-induced expression | Synthetic Aβ42 can induce an increase in NEP levels, preventing plaque formation. | nih.gov |
Insulin-degrading enzyme (IDE) is a 110 kDa zinc metalloprotease that plays a significant role in the clearance of several small peptides, including insulin (B600854) and Aβ. nih.govacs.org Located in the cytosol, at the cell surface, and in peroxisomes, IDE can degrade both Aβ40 and Aβ42. oup.comnih.gov The degradation of Aβ by IDE results in the elimination of its toxic effects. oup.com While primarily intracellular, there is evidence to suggest that IDE can be secreted or released from cells, allowing it to act on extracellular Aβ. nih.gov The enzymatic activity of IDE against Aβ can be influenced by other molecules; for instance, the polyphenol resveratrol (B1683913) has been shown to sustain IDE's activity towards Aβ42. acs.org
Endothelin-converting enzymes (ECEs), particularly ECE-1 and ECE-2, are zinc metalloproteases that have been identified as Aβ-degrading enzymes. oup.comnih.gov ECE-1, the better-characterized of the two, is known to degrade both Aβ40 and Aβ42. nih.govnih.gov Studies have shown that overexpression of ECE-1 in cell lines can reduce extracellular Aβ levels by up to 90%, an effect that is reversed by the metalloprotease inhibitor phosphoramidon. nih.gov ECE-1 has multiple isoforms that are located at the cell surface and within intracellular compartments, including endosomes, suggesting it can act on Aβ in various cellular locations. iu.edu Research in transgenic mice has demonstrated that increasing neuronal PKCε activity can enhance ECE activity, leading to reduced Aβ levels and plaque pathology. pnas.org ECEs cleave Aβ at several sites, contributing to its breakdown. nih.gov
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.com Several MMPs, including MMP-2 and MMP-9, have been implicated in the clearance of Aβ. nih.govbiomolther.orgbiomolther.org These enzymes are capable of degrading both soluble and fibrillar forms of Aβ. researchgate.netmdpi.com MMP-9, in particular, has been shown to degrade fibrillar Aβ, a feature not shared by other Aβ-degrading enzymes like NEP and IDE. researchgate.net It cleaves Aβ at sites that are critical for the formation of β-pleated sheets. nih.gov In vitro studies have demonstrated that MMP-2 and MMP-9 sequentially degrade Aβ, producing C-terminally truncated fragments that are highly soluble and non-toxic. nih.gov Furthermore, MMP-2 and its activator, MT1-MMP, are expressed in astrocytes surrounding amyloid plaques in transgenic mice, and MT1-MMP has been shown to degrade both soluble and fibrillar Aβ. acs.org
Table 2: Degradation of Aβ42 by Matrix Metalloproteinases (MMPs)
| MMP Type | Substrate Form | Key Findings | Reference |
|---|---|---|---|
| MMP-2 | Soluble and Fibrillar Aβ | Degrades Aβ sequentially, producing non-toxic fragments. Expressed in astrocytes near plaques. | nih.govacs.org |
| MMP-9 | Soluble and Fibrillar Aβ | Uniquely degrades fibrillar Aβ. Cleaves at sites important for β-sheet formation. | researchgate.netnih.gov |
Endothelin-Converting Enzymes (ECEs)
Glial Cell-Mediated Clearance of Beta-Amyloid (42-1)
Glial cells, the non-neuronal cells of the central nervous system, play a crucial role in maintaining brain homeostasis, including the clearance of cellular debris and pathological protein aggregates.
Microglia are the resident immune cells of the brain and are the primary phagocytes in the central nervous system. researchgate.netnih.gov They play a critical role in the clearance of Aβ through phagocytosis, the process of engulfing and degrading particulate matter. biomolther.orgresearchgate.net Microglia can internalize both soluble and fibrillar forms of Aβ. biomolther.orgresearchgate.net In response to Aβ accumulation, microglia become activated and migrate to amyloid plaques to facilitate their removal. researchgate.net The phagocytic activity of microglia can be modulated by various factors. For instance, studies have shown that fibrillar Aβ stimulates microglial phagocytosis in a time- and dose-dependent manner. researchgate.net However, the phagocytic capacity of microglia can be impaired by factors such as aging and chronic inflammation. frontiersin.org Oligomeric Aβ, for example, has been found to inhibit the phagocytosis of fibrillar Aβ by microglia. frontiersin.org Conversely, certain compounds, like valproic acid and vasoactive intestinal peptide, have been shown to enhance the phagocytic activity of microglia towards Aβ42. nih.govplos.org
Table 3: Factors Modulating Microglial Phagocytosis of Aβ42
| Modulating Factor | Effect on Phagocytosis | Reference |
|---|---|---|
| Fibrillar Aβ | Stimulates | researchgate.net |
| Oligomeric Aβ | Inhibits | frontiersin.org |
| Aging | Impairs | frontiersin.org |
| Valproic Acid | Enhances | nih.gov |
Astrocytic Contributions to Beta-Amyloid (42-1) Clearance
Astrocytes, a major type of glial cell in the central nervous system, play a critical role in brain homeostasis and are actively involved in the clearance and degradation of Aβ42-1. frontiersin.orgnih.gov They employ several mechanisms to manage extracellular Aβ levels.
Uptake and Internalization: Astrocytes can internalize Aβ through various surface receptors. frontiersin.orgmdpi.com One of the key receptors is the low-density lipoprotein receptor-related protein 1 (LRP1), which can bind Aβ directly or indirectly via chaperone proteins like apolipoprotein E (ApoE). frontiersin.orgjneurosci.org Studies using conditional knockout mice have demonstrated that LRP1 in astrocytes is crucial for brain Aβ clearance, and its absence exacerbates amyloid plaque deposition. jneurosci.orgresearchgate.net Other receptors implicated in astrocytic Aβ uptake include the scavenger receptor class B member 1 (SCARB1) and the Receptor for Advanced Glycation End Products (RAGE). mdpi.com Interestingly, while LRP1 is effective at taking up Aβ monomers, RAGE can interact with monomers, oligomers, and fibrils of Aβ. mdpi.com
Enzymatic Degradation: Once internalized, astrocytes subject Aβ to degradation within the endosomal-lysosomal pathway. mdpi.com They also release a variety of Aβ-degrading enzymes into the extracellular space. frontiersin.orgmdpi.com These include:
Neprilysin (NEP): A metalloendopeptidase that can degrade both monomeric and oligomeric forms of Aβ. frontiersin.orgnih.gov
Insulin-degrading enzyme (IDE): Primarily degrades Aβ monomers. frontiersin.orgmdpi.com
Matrix metalloproteinases (MMPs): Specifically MMP-2 and MMP-9, which are capable of degrading both monomeric and fibrillar forms of Aβ. frontiersin.orgfrontiersin.org Astrocytes surrounding amyloid plaques often show increased expression of these MMPs. frontiersin.orgfrontiersin.org
The efficiency of these astrocytic clearance mechanisms can be compromised in disease states. For example, the transformation of enzymes like IDE and NEP into an inactive, aggregated form may be a relevant pathological mechanism in late-onset Alzheimer's disease. frontiersin.org
Blood-Brain Barrier (BBB) Transport of Beta-Amyloid (42-1)
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. ahajournals.org It represents a critical interface for the transport of Aβ between the brain and the periphery. frontiersin.orgfrontiersin.org This transport is a bidirectional process mediated by specific receptors. frontiersin.orgnih.govnih.gov
Efflux Transport Mechanisms (e.g., LRP1, P-glycoprotein)
The removal of Aβ from the brain into the bloodstream, known as efflux, is a vital clearance pathway. frontiersin.orgmdpi.com Two key proteins located on the brain-facing (abluminal) side of the endothelial cells are central to this process.
Low-density lipoprotein receptor-related protein 1 (LRP1): LRP1 is considered the primary receptor for Aβ efflux across the BBB. nih.govmdpi.com It binds to soluble Aβ in the brain's interstitial fluid and facilitates its transport out of the brain. mdpi.com LRP1 expression in brain capillary endothelium is known to decrease with normal aging and in Alzheimer's disease, which is thought to reduce Aβ clearance and contribute to its accumulation. nih.gov
P-glycoprotein (P-gp): Also known as ABCB1, P-glycoprotein is an ATP-dependent efflux transporter that actively pumps a wide range of substances out of the brain, including Aβ. frontiersin.orgtandfonline.com Some studies suggest that P-gp and LRP1 work in a concerted manner, where LRP1 mediates the initial uptake of Aβ into the endothelial cell, and P-gp then transports it into the blood. frontiersin.orgtandfonline.combauerhartzlab.org The expression and function of P-gp have also been found to be decreased in Alzheimer's disease patients. tandfonline.com
| Transporter | Mechanism | Location on Endothelial Cell | Role in Aβ42-1 Clearance |
|---|---|---|---|
| LRP1 | Receptor-mediated transcytosis | Abluminal (brain side) | Primary receptor for binding and transporting Aβ out of the brain. nih.govmdpi.com |
| P-glycoprotein (P-gp) | ATP-dependent efflux pump | Luminal (blood side) | Actively pumps Aβ from the endothelial cell into the bloodstream, potentially in concert with LRP1. frontiersin.orgtandfonline.com |
Influx Transport Mechanisms (e.g., RAGE)
While efflux removes Aβ from the brain, there is also an influx mechanism that transports Aβ from the peripheral circulation into the brain.
Receptor for Advanced Glycation End Products (RAGE): RAGE is a multiligand receptor expressed on the blood-facing (luminal) side of the BBB endothelium. nih.govimrpress.com It is the primary transporter responsible for the influx of circulating Aβ into the brain. frontiersin.orgimrpress.com The expression of RAGE is upregulated when levels of its ligands, including Aβ, increase, which can create a vicious cycle that contributes to the accumulation of amyloid in the brain. nih.govjneurosci.org RAGE-mediated influx allows Aβ produced in peripheral tissues to contribute to the central nervous system pathology of Alzheimer's disease. frontiersin.org
Interstitial Fluid Bulk Flow and Glymphatic System Contribution to Clearance
The glymphatic system is a macroscopic waste clearance system that facilitates the removal of soluble proteins and other waste products from the central nervous system. nih.govfrontiersin.org This system involves the flow of cerebrospinal fluid (CSF) into the brain along perivascular spaces surrounding arteries. medrxiv.org This CSF then exchanges with the interstitial fluid (ISF), and the mixture of ISF and solutes, including Aβ42-1, is cleared from the brain along the perivascular spaces of veins. nih.govmedrxiv.org
Peripheral Clearance Contributions and Systemic Homeostasis (e.g., Liver, Red Blood Cells)
Once Aβ42-1 is transported out of the brain and into the peripheral circulation, its clearance is handled by various systemic mechanisms, preventing its re-entry into the brain. nih.govnih.gov Approximately 40-60% of brain-derived Aβ is thought to be cleared in the periphery. nih.govnih.gov
Liver: The liver is a major organ for the metabolic detoxification and clearance of circulating Aβ. nih.govnih.gov Hepatocytes take up Aβ from the blood, a process primarily mediated by LRP1, the same receptor crucial for BBB efflux. nih.govfrontiersin.org The liver then degrades Aβ, and more than 90% is eventually excreted into the bile. frontiersin.org Reduced hepatic LRP1 levels, which can occur with age, contribute to decreased peripheral Aβ clearance. nih.gov
Red Blood Cells (RBCs): RBCs can bind a significant amount of Aβ in the blood, effectively acting as a sink or transporter. frontiersin.orgresearchgate.net This binding sequesters Aβ in the plasma, potentially preventing its harmful interactions and facilitating its transport to organs of clearance like the liver. nih.govfrontiersin.org Studies have shown that a high percentage of peripheral RBCs in Alzheimer's patients bind to amyloid. researchgate.net
| Component | Mechanism of Clearance | Key Proteins/Factors |
|---|---|---|
| Liver | Uptake and enzymatic degradation | LRP1 on hepatocytes. nih.govfrontiersin.org |
| Red Blood Cells | Binding and sequestration/transport | Membrane proteins. researchgate.net |
| Kidneys | Filtration and excretion in urine | Soluble Aβ is a normal component of urine. frontiersin.org |
Research Methodologies and Preclinical Models for Beta Amyloid 42 1 Studies
In Vitro Experimental Models for Beta-Amyloid (42-1) Research
In vitro models provide controlled environments to study specific aspects of Aβ42-1 biology, from its aggregation properties to its effects on various cell types. These systems are invaluable for high-throughput screening and detailed mechanistic studies.
Cell Culture Systems (e.g., Neuronal, Astrocytic, Microglial Lines, Neuroblastoma Cells)
A diverse range of cell culture systems are utilized to model the cellular environment of the brain and investigate the effects of Aβ42-1. mdpi.com These include primary neuronal cultures, which provide a model that closely resembles the in vivo state, as well as immortalized cell lines such as neuroblastoma cells (e.g., SH-SY5Y), which offer the advantage of being easily expandable and genetically modifiable. mdpi.comibl-america.com Astrocytic and microglial cell lines are also crucial for studying the inflammatory responses and clearance mechanisms related to Aβ42-1. mdpi.com For instance, murine peritoneal macrophages have been used to model amyloid deposition in culture. nih.gov
The treatment of these cell cultures with Aβ42-1 allows for the investigation of various cellular responses, including cytotoxicity, neurite degeneration, and the induction of tau protein hyperphosphorylation, another hallmark of Alzheimer's disease. mdpi.com Human embryonic kidney (HEK293) cells overexpressing the Swedish mutant of amyloid precursor protein (APP) are used to study the secretion of human Amyloid beta 1-42. revvity.com Additionally, cell-based assays can be used to assess the neuroprotective potential of various compounds against Aβ42-1-induced toxicity. innoprot.com
Table 1: Examples of Cell Culture Systems in Beta-Amyloid (42-1) Research
| Cell Type | Examples | Key Applications |
|---|---|---|
| Neuronal Cells | Primary cortical neurons, SH-SY5Y neuroblastoma cells | Studying neurotoxicity, synaptic dysfunction, and apoptosis. mdpi.cominnoprot.com |
| Astrocytic Cells | Primary astrocytes, immortalized astrocyte cell lines | Investigating inflammatory responses and Aβ clearance. |
| Microglial Cells | Primary microglia, BV-2 microglial cell line | Examining phagocytosis of Aβ and neuroinflammatory processes. |
| Other Cell Lines | HEK293 cells, PC12 cells | Overexpression of APP for Aβ production studies, investigating signaling pathways. revvity.commedchemexpress.com |
Biophysical Characterization Techniques
A variety of biophysical techniques are employed to characterize the structure and properties of Aβ42-1 aggregates at different stages of formation. These methods provide detailed insights into the conformational changes that occur during fibrillogenesis. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide, revealing the transition from a random coil or α-helical conformation in the monomeric state to the characteristic β-sheet structure of amyloid fibrils. researchgate.netresearchgate.netplos.orgmdpi.com
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the morphology of Aβ42-1 aggregates, allowing for the visualization of protofibrils and mature fibrils. plos.orgmdpi.com
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS are used to determine the molecular weight of the peptide and to identify the presence of different Aβ species and oligomeric forms. researchgate.netnih.govmdpi.com
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR provides atomic-level structural information on the insoluble Aβ42-1 fibrils, revealing details about backbone conformation and intermolecular arrangements. nih.gov
In Vivo Animal Models for Beta-Amyloid (42-1) Pathology
While in vitro models are powerful for mechanistic studies, in vivo animal models are indispensable for understanding the complex pathological cascade of Alzheimer's disease in a whole organism. mdpi.comelsevier.es These models allow for the investigation of the effects of Aβ42-1 on cognitive function, behavior, and brain pathology over time.
Non-Mammalian Models (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans has emerged as a valuable, simpler, and more rapid model system for studying the fundamental aspects of Aβ42-1 toxicity. nih.gov Its short lifespan, simple nervous system, and genetic tractability make it well-suited for large-scale genetic and drug screens. nih.govjove.com
In C. elegans, the human Aβ42-1 peptide can be expressed in specific tissues, such as body wall muscle cells or neurons. nih.govoup.com Expression in muscle cells leads to a progressive, age-dependent paralysis phenotype that is easy to score, providing a robust readout for Aβ toxicity. jove.comresearchgate.net Neuronal expression of Aβ42-1 can lead to more subtle behavioral deficits, such as impaired chemotaxis. oup.com These models have been successfully used to identify genetic modifiers and potential therapeutic compounds that can alleviate Aβ-induced toxicity. frontiersin.org
Analytical Approaches for Beta-Amyloid (1-42) Detection and Quantification in Research Samples
The accurate detection and quantification of beta-amyloid (1-42) (Aβ42) in various biological samples are fundamental to research into its physiological and pathological roles. A variety of sophisticated analytical techniques have been developed and are routinely used in preclinical studies to measure levels of Aβ42, from soluble monomers to aggregated forms, in samples such as cerebrospinal fluid (CSF), plasma, and cell culture media. preprints.orgassaygenie.com
Immunoassays are widely used for the quantification of Aβ42 due to their high sensitivity and throughput. These methods rely on the specific binding of antibodies to the Aβ42 peptide.
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format for Aβ42 detection. preprints.org The sandwich ELISA is a frequently used configuration where a capture antibody, specific for one epitope of the Aβ42 peptide, is coated onto a microplate. The sample is added, and the Aβ42 peptide is captured. A second detection antibody, which recognizes a different epitope on the Aβ42 peptide and is conjugated to an enzyme, is then added. The final step involves the addition of a substrate that the enzyme converts into a detectable signal, the intensity of which is proportional to the amount of Aβ42 in the sample. Several commercial ELISA kits are available for the quantitative determination of Aβ42 in research samples like serum, plasma, and cell culture supernatants. assaygenie.com For instance, the EUROIMMUN beta-amyloid (1-42) ELISA is one such commercially available assay. nih.gov
Homogeneous Time-Resolved Fluorescence (HTRF) is another immunoassay technology used for Aβ42 detection. cellsignal.comrevvity.com HTRF is a proximity-based assay that uses two specific antibodies labeled with a donor and an acceptor fluorophore. revvity.com When both antibodies bind to the Aβ42 peptide, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting fluorescent signal is proportional to the Aβ42 concentration. HTRF assays offer a "mix and read" format, which is often faster and simpler than traditional ELISA, making them suitable for high-throughput screening of Aβ42 levels in cell supernatants or lysates. revvity.com
Other advanced immunoassay platforms include electrochemiluminescence immunoassays (ECLIA), such as the Elecsys® β-Amyloid (1-42) assay, which employs a sandwich principle and ruthenium-complex labeled antibodies for highly sensitive and automated detection. roche.comnih.gov The Simoa (Single Molecule Array) platform provides ultra-sensitive detection of Aβ42, enabling reliable measurement of the peptide at very low concentrations (single pg/mL range) in blood plasma. quanterix.com
| Technique | Principle | Typical Samples | Key Advantages | Reference |
|---|---|---|---|---|
| ELISA (Enzyme-Linked Immunosorbent Assay) | Solid-phase enzyme immunoassay (typically sandwich format) that detects the presence of a ligand in a liquid sample using antibodies directed against the protein to be measured. | CSF, Plasma, Serum, Cell Culture Supernatants | High specificity, widely available, well-established protocols. | preprints.orgassaygenie.com |
| HTRF (Homogeneous Time-Resolved Fluorescence) | Proximity-based assay using two antibodies labeled with a FRET donor and acceptor pair. Binding to Aβ42 brings them close, generating a signal. | Cell Supernatants, Cell Lysates | Fast "add and read" protocol, no wash steps, suitable for high-throughput screening. | cellsignal.comrevvity.com |
| ECLIA (Electrochemiluminescence Immunoassay) | Sandwich immunoassay using antibodies labeled with an electrochemiluminescent tag (e.g., ruthenium complex). Light is emitted upon electrochemical stimulation. | Cerebrospinal Fluid (CSF) | High sensitivity, wide dynamic range, high precision, and automation. | roche.comnih.gov |
| Simoa (Single Molecule Array) | An automated immunoassay that traps single antibody-bead complexes in femtoliter-sized wells, allowing for digital quantification of single protein molecules. | Plasma, Serum, CSF | Ultra-high sensitivity, enabling detection of biomarkers at femtomolar concentrations. | quanterix.com |
Mass spectrometry (MS) has emerged as a powerful, antibody-independent technique for the absolute quantification of Aβ42. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a reference measurement procedure for Aβ42, offering high accuracy and precision. researchgate.netnih.govnih.gov
The method typically involves an initial sample preparation step, which may include solid-phase extraction to enrich the Aβ peptides from the complex biological matrix like CSF. researchgate.net A stable isotope-labeled version of the Aβ42 peptide is added to the sample as an internal standard before sample preparation begins. researchgate.net This is crucial as the labeled standard has identical physicochemical properties to the endogenous Aβ42, allowing for accurate correction of any analyte loss during the process. researchgate.net
After extraction, the sample is subjected to liquid chromatography to separate the Aβ peptides. The separated peptides are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. ub.edu In the tandem MS setup, the first mass analyzer selects the precursor ion of Aβ42, which is then fragmented. The second mass analyzer detects specific fragment ions, providing a high degree of specificity for quantification. ub.eduoup.com
LC-MS/MS methods have been successfully used to quantify Aβ42 in CSF and have been instrumental in the development of certified reference materials (CRMs) to standardize immunoassays. researchgate.netnih.gov Studies have shown excellent correlation between different laboratories using LC-MS/MS for Aβ42 quantification, highlighting its robustness and reliability. researchgate.net The ability to measure multiple Aβ isoforms simultaneously (e.g., Aβ38, Aβ40, and Aβ42) is another significant advantage, allowing for the determination of ratios like Aβ42/Aβ40, which may improve diagnostic accuracy for amyloid pathology. nih.govnih.gov
| Finding | Methodology | Key Outcome | Reference |
|---|---|---|---|
| Development of a Candidate Reference Measurement Procedure (RMP) | Isotope-dilution LC-MS/MS with solid-phase extraction. | Established a highly accurate and precise method for absolute Aβ42 quantification in CSF, crucial for standardizing clinical assays. | researchgate.net |
| Inter-laboratory Round Robin Test | LC-MS/MS for CSF Aβ42 quantification across four laboratories. | Demonstrated excellent correlation (r² >0.98) and precision between labs, supporting LC-MS/MS as a suitable method for absolute quantification. Use of a common reference sample further reduced variability. | researchgate.net |
| Cross-Validation with Amyloid PET | High-resolution MS to measure CSF Aβ42 and Aβ42/Aβ40 ratio, compared with 18F-flutemetamol PET imaging. | The Aβ42/Aβ40 ratio (AUC = 0.95) showed significantly better concordance with cortical amyloid load than Aβ42 alone (AUC = 0.85). | nih.gov |
| Long-Term Performance in ADNIGO/2 Cohort | Validated LC-MS/MS reference method for Aβ38, Aβ40, and Aβ42 in 1445 CSF samples. | The method showed good long-term imprecision (6.5-10.2% for Aβ42). The Aβ42/Aβ40 ratio improved concordance with florbetapir (B607462) PET from 81% to 88%. | nih.gov |
Electrophysiological techniques, such as patch-clamp recordings in brain slices or cultured neurons, are used to investigate the functional consequences of Aβ42 on neuronal and synaptic properties. nih.govplos.orgnih.gov These methods provide direct measurements of neuronal activity, including membrane potential, ion channel currents, and synaptic transmission.
Studies using these techniques have revealed that Aβ42 can induce complex, concentration-dependent, and aggregate-specific effects. For example, in rat prefrontal cortical slices, low concentrations (1 nM) of Aβ42 were found to inhibit electrical network activity by increasing the action potential threshold and making neurons less excitable. plos.org In contrast, prolonged application of a high concentration (500 nM) led to network activation and increased neuronal excitability. plos.org
Other research has shown that exogenously applied Aβ42 oligomers can depress synaptic transmission, whereas fibrillar aggregates can enhance it. nih.gov In primary hippocampal neurons, exposure to Aβ42 oligomers has been shown to result in a more positive resting membrane potential and a higher firing frequency, indicating neuronal hyperexcitability. researchgate.net These functional assays are critical for understanding the mechanisms by which different forms of Aβ42 contribute to synaptic dysfunction.
| Model System | Aβ42 Species/Concentration | Observed Electrophysiological Effect | Reference |
|---|---|---|---|
| Rat Prefrontal Cortex Slices | 1 nM Aβ42 | Inhibited electrical network activity; increased action potential threshold and after-hyperpolarization. | plos.org |
| Rat Prefrontal Cortex Slices | 500 nM Aβ42 (prolonged application) | Network activation and tonic firing; reduced action potential threshold and after-hyperpolarization. | plos.org |
| Drosophila Neuromuscular Junction | Exogenous Aβ42 Oligomers (10 µM) | Depressed excitatory junctional currents (EJCs), inhibiting synaptic transmission. | nih.gov |
| Drosophila Neuromuscular Junction | Exogenous Aβ42 Fibrils (10 µM) | Enhanced excitatory junctional currents (EJCs), increasing synaptic transmission. | nih.gov |
| Rat Primary Hippocampal Neurons | Aβ1-42 Oligomers (5 µM) | More positive resting membrane potential and higher firing frequency (neuronal hyperexcitability). | nih.govresearchgate.net |
Mass Spectrometry-Based Methods (e.g., LC-MS/MS)
Advanced Imaging Techniques in Preclinical Research (e.g., Microscopic Imaging of Aggregates)
Advanced imaging techniques are indispensable for visualizing the morphology and localization of Aβ42 aggregates in preclinical models, providing critical insights into the process of plaque formation. frontiersin.orgmdpi.com
Microscopic Imaging of Aggregates: Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the ultrastructure of Aβ42 aggregates at high resolution. Transmission Electron Microscopy (TEM) has been used to observe the morphology of Aβ42 aggregates, confirming the formation of fibrillar structures after incubation. researchgate.net AFM allows for the in-situ, real-time visualization of the aggregation process, from early oligomers to mature fibrils, on a substrate. pnas.orgresearchgate.netnih.gov High-speed AFM has even revealed the dynamic structural transitions of growing Aβ42 fibrils, identifying distinct "straight" and "spiral" morphomers. pnas.org
Fluorescence Microscopy: This category includes several techniques that use fluorescent probes to label and image Aβ aggregates. Confocal and multiphoton microscopy are widely used to image Aβ plaques in fixed tissue slices and, importantly, in the brains of living transgenic mice. mdpi.comresearchgate.net Multiphoton microscopy is particularly advantageous for in vivo imaging due to its deeper tissue penetration and reduced phototoxicity. mdpi.com Near-infrared fluorescence (NIRF) probes are also valuable for deep imaging of amyloid plaques in living animals. mdpi.com
Positron Emission Tomography (PET): PET imaging allows for the non-invasive, longitudinal visualization and quantification of Aβ plaque burden in the brains of living subjects, including transgenic animal models. diva-portal.org Radiotracers, such as the Thioflavin-T derivative [11C]PIB, bind specifically to the β-sheet structure of insoluble amyloid fibrils. diva-portal.org Preclinical PET imaging is a crucial tool in drug development, enabling researchers to assess the efficacy of anti-amyloid therapies by monitoring changes in plaque load over time in the same animal. diva-portal.org
| Imaging Technique | Principle | Information Obtained | Typical Application | Reference |
|---|---|---|---|---|
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy that scans a surface with a sharp tip to generate a topographic image. | High-resolution morphology of individual aggregates (oligomers, protofibrils, fibrils); real-time monitoring of aggregation dynamics. | In vitro analysis of Aβ42 aggregation on a substrate. | pnas.orgnih.gov |
| Transmission Electron Microscopy (TEM) | A beam of electrons is transmitted through a specimen to form an image. | Ultrastructural details and morphology of stained Aβ42 aggregates and fibrils. | In vitro characterization of aggregate morphology. | researchgate.net |
| Multiphoton Microscopy (MPM) | A fluorescence imaging technique that uses simultaneous absorption of two or more photons to excite a fluorophore, allowing deeper tissue imaging. | Visualization of fluorescently labeled Aβ plaques within the brain. | In vivo longitudinal imaging of Aβ plaques in living transgenic mice. | mdpi.com |
| Positron Emission Tomography (PET) | A functional imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (tracer) which is attached to a molecule that binds to the target (e.g., Aβ plaques). | In vivo quantification and spatial distribution of Aβ plaque burden in the brain. | Longitudinal studies in living transgenic animals to monitor plaque deposition and therapeutic effects. | frontiersin.orgdiva-portal.org |
Conceptual and Preclinical Therapeutic Strategies Targeting Beta Amyloid 42 1 Pathology
Modulating Beta-Amyloid (42-1) Production
The generation of Aβ42 is a result of the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. mdpi.com Therefore, inhibiting these enzymes or promoting an alternative, non-amyloidogenic processing pathway are key strategies to reduce Aβ42 production.
Secretase Inhibitors (Beta- and Gamma-Secretase)
Beta-Secretase (BACE1) Inhibitors: BACE1 initiates the amyloidogenic pathway, making it a prime therapeutic target. frontiersin.org The development of BACE1 inhibitors aims to block the initial cleavage of APP, thereby preventing the formation of Aβ peptides. frontiersin.org Preclinical studies in animal models have shown that BACE1 inhibitors can effectively reduce Aβ levels. For instance, in PDAPP mice, a model for Alzheimer's disease, low doses of the BACE inhibitor MBi-10 resulted in a 40% reduction in amyloid load after six months of treatment. alzforum.org Another BACE inhibitor, MK-8931, demonstrated a significant dose-dependent reduction in cerebrospinal fluid (CSF) Aβ levels in early clinical trials. frontiersin.org However, the development of BACE1 inhibitors has been challenging due to the enzyme's role in cleaving other substrates, leading to potential side effects. alzforum.org
Gamma-Secretase Inhibitors (GSIs): Gamma-secretase is the enzyme responsible for the final cut of APP that releases Aβ peptides. dzne.de Several classes of potent γ-secretase inhibitors have been developed and have shown the ability to lower brain Aβ concentrations in preclinical animal models. nih.gov For example, the GSI semagacestat (B1675699) was found to reduce Aβ levels in the plasma, CSF, and brain of animals. nih.gov However, a major hurdle for GSIs is their lack of specificity for APP, as they also inhibit the cleavage of other proteins, most notably Notch, which is crucial for cell development and differentiation. nih.govmdpi.com This off-target effect has led to significant adverse events in clinical trials. mdpi.com
Alpha-Secretase Activators
The non-amyloidogenic pathway involves the cleavage of APP by α-secretase within the Aβ domain, which prevents the formation of Aβ and produces a neuroprotective fragment called soluble APPα (sAPPα). nih.govfrontiersin.org Therefore, activating α-secretase is a promising therapeutic strategy. Overexpression of ADAM10, a key α-secretase, in a mouse model of Alzheimer's disease reduced Aβ levels, prevented plaque deposition, and improved cognitive deficits. nih.gov Several compounds have been investigated for their ability to indirectly activate α-secretase.
| Compound | Mechanism of Action | Preclinical/Clinical Phase | Key Findings |
| Etazolate (EHT 0202) | GABA receptor modulator | Phase II | Stimulated sAPPα production and protected against Aβ-induced toxicity in rat cortical neurons. nih.gov |
| PRX-03140 | 5-HT4 agonist | Phase II | Showed improvement in cognition in AD patients. nih.gov |
| Epigallocatechin-gallate (EGCG) | Polyphenolic compound from green tea | Phase II/III | Stimulated α-secretase via the PKC pathway and reduced cerebral amyloid deposition in AD mice. nih.gov |
| Bryostatin | PKC modulator | Phase II | Increased the secretion of sAPPα. nih.govheraldopenaccess.us |
| Baicalein | Flavonoid | Preclinical | Increased APP α-processing, leading to reduced Aβ production and improved cognition in AD mice. heraldopenaccess.us |
| Melatonin | Hormone | Preclinical | Stimulated α-secretase cleavage of APP and sAPPα production in cultured cells. heraldopenaccess.us |
| SIRT1 | NAD-dependent deacetylase | Preclinical | Overexpression in a mouse model of AD reduced β-amyloid production by directly activating the transcription of the ADAM10 gene. researchgate.net |
Preventing Beta-Amyloid (42-1) Aggregation and Promoting Disaggregation
Once formed, Aβ42 monomers can self-assemble into soluble oligomers, protofibrils, and eventually insoluble fibrils that form amyloid plaques. acs.org Oligomeric Aβ species are considered to be the most neurotoxic. frontiersin.org Therapeutic strategies in this category aim to interfere with this aggregation process.
Small Molecule Inhibitors
A variety of small molecules have been investigated for their ability to inhibit Aβ42 aggregation. These compounds can interact with Aβ monomers or early aggregates to prevent the formation of larger, toxic species. For example, a novel series of 2,3-disubstitutedbenzofuran derivatives demonstrated a 50%–67% reduction in the growth of Aβ aggregation in vitro. plos.org Studies have shown that certain small molecules, such as curcumin (B1669340) and resveratrol (B1683913), bind to the N-terminus of Aβ42 monomers and cap the height of the oligomers formed. acs.org Other compounds, like the orcein-related small molecule O4, interact with the C-terminus and can increase the rate of protofibril formation, potentially reducing toxicity. acs.org
| Compound/Compound Class | Proposed Mechanism of Action | Research Findings |
| 2,3-disubstitutedbenzofuran derivatives | Bind to Aβ fibrils and inhibit aggregation. | Demonstrated 50-67% reduction in Aβ aggregation in vitro. plos.org |
| Curcumin and Resveratrol | Bind to the N-terminus of Aβ42 monomers, capping oligomer height. | Shown to cap oligomer height at 1-2 nm in vitro. acs.org |
| Sulindac sulfide (B99878) and Indomethacin | Weakly interact with Aβ42 and do not block high molecular weight oligomer formation. | Do not prevent the formation of larger Aβ oligomers. acs.org |
| wgx-50 | Directly inhibits Aβ oligomers and prevents fibril growth. | Co-incubation with Aβ42 prevented the formation of high-density plaques and fibrils. frontiersin.org |
| Brazilin | Inhibits fibrillogenesis by binding to Aβ42 species and remodels mature fibrils. | Decreased Aβ42-induced cell death in a dose-dependent manner. frontiersin.org |
| Sclerotiorin | Reduces β-sheet content and destabilizes Aβ42 fibrils. | Inhibits fibril growth by hampering the lateral association of Aβ aggregates. frontiersin.org |
Peptide-Based Inhibitors
Peptide-based inhibitors are designed to mimic a segment of the Aβ peptide itself, allowing them to bind to Aβ and disrupt its aggregation. nih.gov These inhibitors often contain modifications, such as the inclusion of D-amino acids, to increase their stability and specificity. nih.gov For example, a rationally designed hexapeptide containing D-amino acids was shown to interact with Aβ42 monomers and oligomers with high specificity, leading to almost complete inhibition of fibril formation and a significant reduction in cytotoxicity. nih.gov Another approach involves using peptides that correspond to the C-terminal domain of Aβ42, such as the VVIA-NH2 peptide, which has been shown to inhibit Aβ42 aggregation at micromolar concentrations. nih.gov
| Peptide Inhibitor | Design Strategy | Key Findings |
| Rationally designed hexapeptide | Contains D-amino acids and a C-terminal disruption element. | Almost completely inhibited fibril formation and significantly reduced cytotoxicity. nih.gov |
| IAM1 and (IAM1)2 | D-peptide ligands identified through mirror-image phage display. | (IAM1)2 showed a 7.4-fold higher affinity for Aβ42 than the monomeric form and demonstrated neuroprotective effects. nih.gov |
| VVIA-NH2 | Based on the C-terminal domain of Aβ42. | Inhibited Aβ42 aggregation at micromolar concentrations and protected synaptic activity. nih.gov |
Enhancing Beta-Amyloid (42-1) Clearance
The brain has several natural mechanisms to clear Aβ, and enhancing these pathways represents another important therapeutic avenue. These clearance mechanisms involve enzymatic degradation, transport across the blood-brain barrier, and cellular uptake by glial cells. scirp.orgnih.gov
One of the key players in Aβ clearance is the low-density lipoprotein receptor-related protein 1 (LRP1), which mediates the transport of Aβ from the brain to the blood. scirp.orgmdpi.com Preclinical studies have shown that increasing LRP1 expression can reduce cerebral Aβ levels. mdpi.com
Microglia, the resident immune cells of the brain, can phagocytose Aβ plaques. scirp.org Enhancing this microglial activity is a target for therapeutic intervention. For instance, inhibition of the immune checkpoint protein PD-1 in mouse models has been shown to increase the recruitment of macrophages to the brain, leading to enhanced clearance of Aβ plaques and improved cognitive function. researchgate.net
Astrocytes also play a role in Aβ clearance by releasing proteases such as neprilysin (NEP), which can degrade Aβ. nih.govfrontiersin.org In fact, astrocytes have been shown to be more efficient than microglia at removing Aβ, particularly in the early stages of the disease. nih.gov
Finally, immunotherapy, using antibodies to target Aβ, is a major strategy to promote its clearance. mdpi.com These antibodies can work through several mechanisms, including promoting microglial activation and catalyzing the disaggregation of amyloid plaques. mdpi.com
Immunotherapy (Active and Passive Approaches)
Immunotherapy for AD targets Aβ for removal by the immune system. This can be achieved through two main approaches: active and passive immunization. exonpublications.com
Active Immunotherapy
Active immunotherapy involves administering an Aβ antigen to stimulate the host's immune system to produce its own antibodies against the Aβ peptide. exonpublications.commdpi.com The goal is to induce a long-lasting antibody response with just a few vaccinations. scispace.com
One of the earliest and most notable active immunization studies in preclinical models was conducted by Schenk and colleagues in 1999. They demonstrated that vaccinating young PDAPP transgenic mice with pre-aggregated full-length Aβ42 could prevent the formation of Aβ plaques. frontiersin.orgfrontiersin.org Furthermore, immunizing older mice that already had existing plaque pathology led to a reduction in the amyloid burden. frontiersin.orgfrontiersin.org Subsequent studies in other transgenic mouse models replicated these findings, showing that active immunization could not only decrease Aβ pathology but also improve cognitive deficits. frontiersin.orgfrontiersin.org For instance, active immunization of TgCRND8 mice with full-length Aβ1–42 was shown to reduce amyloid plaques and rescue memory deficits. frontiersin.org
The first human clinical trial for active immunization, using AN1792 (pre-aggregated full-length Aβ1–42), was initiated. frontiersin.orgtandfonline.com However, the trial was halted due to the occurrence of meningoencephalitis in a subset of patients. frontiersin.orgnih.gov Despite this setback, follow-up studies provided evidence that the Aβ42 peptide immunization could lead to plaque reduction in the human brain. nih.gov To mitigate the risk of adverse inflammatory responses, second-generation active immunotherapies have been developed. These newer approaches often use shorter A-beta fragments or specific epitopes to generate a targeted antibody response while avoiding a detrimental T-cell inflammatory reaction. frontiersin.orgspringermedizin.de For example, the UB-311 vaccine, which couples a helper T-cell epitope to the Aβ1–14 sequence, was shown to reduce levels of Aβ1–42 oligomers and protofibrils, as well as the extracellular amyloid plaque load in a transgenic AD mouse model. scispace.comnih.gov Another approach involved a novel recombinant chimeric 12×(Aβ1-15-Th) antigen designed to mimic the assembly states of Aβ1-42, which induced robust Aβ-specific antibodies and improved behavioral performance in aged 3×Tg-AD mice. nih.gov
The proposed mechanisms by which active immunotherapy exerts its effects include:
Direct plaque engagement: Antibodies may cross the blood-brain barrier (BBB) and bind directly to Aβ plaques, facilitating their clearance by microglia via Fc-receptor-mediated phagocytosis. scispace.com
Peripheral sink mechanism: Antibodies may bind to Aβ in the bloodstream, creating a concentration gradient that draws Aβ out of the brain. scispace.comnih.gov
Neutralization of toxic species: Antibodies can bind to and neutralize soluble Aβ oligomers, which are considered to be highly neurotoxic. plos.org
Passive Immunotherapy
Passive immunotherapy involves the direct administration of externally produced monoclonal antibodies (mAbs) that target specific forms of Aβ. exonpublications.commdpi.com This approach offers more control over antibody levels and specificity, but typically requires repeated administrations. mdpi.com
Preclinical studies with passive immunotherapy have shown significant success in AD mouse models. The administration of anti-Aβ antibodies has been demonstrated to reduce cerebral Aβ levels, decrease the severity of beta-amyloid plaque pathology, and reverse cognitive deficits. plos.org For example, the monoclonal antibody m266, directed against the central domain of Aβ, was shown to reduce the amyloid load in PDAPP mice. frontiersin.org Similarly, the murine antibody 2H6, which binds to the C-terminus of Aβ1–40, demonstrated a robust reduction of amyloid deposits in aged Tg2576 mice. nih.gov
Several monoclonal antibodies have progressed to clinical trials based on promising preclinical data. frontiersin.org These antibodies can be designed to target different Aβ species, such as monomers, oligomers, protofibrils, or insoluble fibrils in plaques. mdpi.com For instance, Bapineuzumab, a humanized monoclonal antibody, targets the N-terminus of Aβ and was shown to bind to amyloid fibrils and plaques. mdpi.comfrontiersin.org Ponezumab targets the C-terminal end of Aβ40. frontiersin.orgnih.gov Preclinical studies with ponezumab in PS1xAPP mice showed an increase in plasma Aβ levels, suggesting a "peripheral sink" mechanism of action. nih.gov
The mechanisms of action for passive immunotherapy are thought to be similar to those of active immunotherapy, primarily involving direct engagement with Aβ in the brain and the peripheral sink effect. nih.gov A key advantage of passive immunotherapy is the ability to specifically target what are believed to be the most toxic Aβ species, such as oligomers and protofibrils, potentially leading to greater efficacy and fewer side effects. scispace.com However, a risk associated with some passive immunotherapies, particularly those that bind strongly to plaque-deposited Aβ, is the potential for amyloid-related imaging abnormalities (ARIAs), which can manifest as vasogenic edema or microhemorrhages. mdpi.comscispace.com
Table 1: Examples of Immunotherapeutic Agents Targeting Beta-Amyloid (42-1) in Preclinical Studies
| Therapeutic Agent | Type | Target | Key Preclinical Findings |
|---|---|---|---|
| AN1792 | Active (Vaccine) | Full-length Aβ1-42 | Prevented Aβ plaque formation in young PDAPP mice and cleared pre-existing plaques in older mice. frontiersin.orgfrontiersin.org |
| UB-311 | Active (Vaccine) | Aβ1-14 epitope | Reduced levels of Aβ1–42 oligomers, protofibrils, and extracellular amyloid plaque load in a transgenic AD mouse model. scispace.comnih.gov |
| 12×(Aβ1-15-Th) | Active (Vaccine) | Aβ1-15 epitope | Induced robust Aβ-specific antibodies and improved behavioral performance in aged 3×Tg-AD mice. nih.gov |
| m266 | Passive (mAb) | Central domain of Aβ | Reduced amyloid load in PDAPP mice. frontiersin.org |
| 2H6 | Passive (mAb) | C-terminus of Aβ1–40 | Demonstrated a robust reduction of amyloid deposits in aged Tg2576 mice. nih.gov |
| Ponezumab | Passive (mAb) | C-terminus of Aβ1-40 | Increased plasma Aβ levels in PS1xAPP mice, suggesting a peripheral sink mechanism. nih.gov |
| SAR228810 | Passive (mAb) | Soluble protofibrillar and fibrillar forms of Aβ | Inhibited Aβ-induced neurotoxicity in primary neurons. nih.gov |
Q & A
Basic Research Questions
Q. What are the established methodologies for detecting β-Amyloid (42-1) in cerebrospinal fluid (CSF) and brain tissue samples?
- Methodological Answer : Detection typically employs immunoassays (e.g., ELISA) or mass spectrometry. For CSF, standardized protocols involve centrifugation to remove debris, followed by quantification using antibodies specific to β-Amyloid (42-1) epitopes . In brain tissue, immunohistochemistry with conformation-specific antibodies (e.g., targeting fibrillar vs. soluble forms) is critical. Cross-validation with Western blotting or SILK (stable isotope labeling kinetics) is recommended to confirm specificity, as nonspecific binding can occur with truncated isoforms .
Q. How should researchers select appropriate animal models for studying β-Amyloid (42-1)-mediated neurotoxicity?
- Methodological Answer : Transgenic mice expressing human β-Amyloid (42-1) under neuronal promoters (e.g., PDGF-β or Thy1) are widely used. Key considerations include:
- Genetic background : Use congenic strains (e.g., C57BL/6) to minimize variability.
- Temporal expression : Inducible systems (tet-off) allow age-controlled amyloid accumulation.
- Comorbidity modeling : Co-expression with α-synuclein or tau can mimic Lewy-body or Alzheimer’s pathology, respectively . Controls must include littermates lacking the transgene to isolate β-Amyloid-specific effects .
Q. What are the essential controls for in vitro studies investigating β-Amyloid (42-1) aggregation kinetics?
- Methodological Answer :
- Negative controls : Use scrambled peptide sequences or reverse-sequence analogs (e.g., β-Amyloid (1-42)) to rule out nonspecific aggregation.
- Solvent controls : Test solvents (e.g., hexafluoroisopropanol) for artifactual fibril induction.
- Thioflavin T assays : Validate fibril formation with fluorescence quenching controls.
- Replicates : Perform triplicate measurements under standardized pH and temperature conditions to account for batch variability .
Advanced Research Questions
Q. What experimental strategies can address contradictory findings regarding β-Amyloid (42-1)’s role in cross-seeding other amyloidogenic proteins (e.g., α-synuclein)?
- Methodological Answer :
- Co-aggregation assays : Use Förster resonance energy transfer (FRET) with fluorescently tagged β-Amyloid (42-1) and α-synuclein to monitor real-time interactions.
- Cross-seeding validation : Inject preformed β-Amyloid fibrils into α-synuclein transgenic models and quantify Lewy-body-like inclusions via immunohistochemistry .
- Systematic reviews : Apply PRISMA guidelines to reconcile conflicting literature (e.g., differences in peptide preparation protocols or model systems) .
Q. How can advanced statistical methods like false discovery rate (FDR) control improve the reliability of β-Amyloid (42-1) biomarker studies in heterogeneous cohorts?
- Methodological Answer :
- FDR adjustment : Use the Benjamini-Hochberg procedure to correct for multiple comparisons in omics datasets (e.g., proteomics or transcriptomics). For example, in CSF studies, apply FDR ≤ 0.05 to prioritize biomarkers with robust effect sizes .
- Stratified analysis : Subgroup cohorts by APOE genotype or clinical dementia rating (CDR) to reduce confounding.
- Power calculations : Predefine sample sizes using pilot data to ensure adequate sensitivity for low-abundance β-Amyloid species .
Q. What mechanistic approaches can elucidate β-Amyloid (42-1)’s dual role in neuroprotection and neurotoxicity?
- Methodological Answer :
- Dose-response profiling : Treat primary neurons with β-Amyloid (42-1) at physiological (pM-nM) vs. pathological (µM) concentrations and assess viability via MTT/LDH assays.
- Oxidative stress assays : Measure ROS production using dichlorofluorescein (DCF) in parallel with amyloid oligomer quantification (e.g., via dot blot with A11 antibody).
- Transcriptomics : Perform RNA-seq to identify biphasic gene expression patterns (e.g., NRF2 activation at low doses vs. caspase-3 upregulation at high doses) .
Q. How should researchers design longitudinal studies to track β-Amyloid (42-1) dynamics in preclinical Alzheimer’s models?
- Methodological Answer :
- Multimodal imaging : Combine MRI (for volumetric changes) with PET tracers (e.g., PiB or florbetapir) to correlate amyloid load with cognitive decline.
- CSF serial sampling : Use indwelling lumbar catheters in non-human primates to collect time-resolved β-Amyloid data without euthanasia.
- Data integration : Apply mixed-effects models to account for individual variability in amyloid accumulation rates .
Guidelines for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
